Phenanthridine
Description
This compound is an azaarene that is the 9-aza derivative of phenanthrene. The parent of the class of phenanthridines. It is a mancude organic heterotricyclic parent, a polycyclic heteroarene, a member of phenanthridines and an azaarene.
Structure
3D Structure
Properties
IUPAC Name |
phenanthridine | |
|---|---|---|
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InChI |
InChI=1S/C13H9N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-9H | |
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InChI Key |
RDOWQLZANAYVLL-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=CC=CC=C23 | |
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Molecular Formula |
C13H9N | |
| Record name | PHENANTHRIDINE | |
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DSSTOX Substance ID |
DTXSID3074288 | |
| Record name | Phenanthridine | |
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Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenanthridine appears as crystalline needles. Mutagenic., Solid; [CAMEO] Light brown crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | PHENANTHRIDINE | |
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| Record name | Phenanthridine | |
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Boiling Point |
660 °F at 760 mmHg (NTP, 1992) | |
| Record name | PHENANTHRIDINE | |
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Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195920 | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.0000208 [mmHg] | |
| Record name | Phenanthridine | |
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CAS No. |
229-87-8, 260-36-6 | |
| Record name | PHENANTHRIDINE | |
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| Record name | Phenanthridine | |
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| Record name | PHENANTHRIDINE | |
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Melting Point |
223 to 225 °F (NTP, 1992) | |
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Foundational & Exploratory
The Genesis of a Scaffold: A Technical Guide to the History and Discovery of Phenanthridine by Pictet and Ankersmit
Abstract
This technical guide delves into the seminal work of Amé Pictet and B. Ankersmit on the first synthesis of phenanthridine in 1891. We provide a detailed exploration of their pyrolytic method, placing it within the historical context of late 19th-century organic chemistry. The guide offers a step-by-step breakdown of the original experimental protocol, a mechanistic discussion of the high-temperature cyclization of N-benzylideneaniline, and an analysis of the characterization techniques available at the time. Furthermore, we contrast this classical approach with subsequent developments, including the Pictet-Hubert and Morgan-Walls reactions, and briefly touch upon modern, more efficient synthetic strategies. This document is intended for researchers, scientists, and drug development professionals, offering a deep appreciation for the origins of a heterocyclic scaffold that remains of profound importance in medicinal chemistry and materials science.
Introduction: The this compound Core and its Significance
This compound is a nitrogen-containing heterocyclic compound that forms the structural backbone of numerous biologically active molecules and functional materials.[1] Its rigid, planar structure is ideal for intercalation into DNA, a property famously exploited in the fluorescent dye ethidium bromide.[2] The this compound scaffold is also found in a variety of alkaloids and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and antiprotozoal properties.[3][4] The journey of this vital chemical entity began in the late 19th century, a period of burgeoning exploration in the field of heterocyclic chemistry. This guide revisits the pioneering work of Swiss chemist Amé Pictet and his collaborator B. Ankersmit, who first brought this compound into existence.
The Historical Context: A Time of Discovery in Heterocyclic Chemistry
The late 1800s were a transformative period for organic chemistry. The vitalism theory had been displaced, and chemists were actively synthesizing and characterizing a vast array of new organic compounds.[1] The synthesis of heterocyclic compounds, in particular, was a burgeoning field, with many of the foundational ring systems being discovered and their properties investigated.[1] It was in this environment of empirical discovery that Pictet and Ankersmit embarked on their investigation into the high-temperature reactions of aniline derivatives.
The Inaugural Synthesis: Pyrolysis of N-Benzylideneaniline
In 1891, Amé Pictet and B. Ankersmit reported the first synthesis of this compound.[1] Their method was a testament to the brute-force techniques of the era: the pyrolysis of N-benzylideneaniline, the condensation product of benzaldehyde and aniline.[2] This process involved subjecting the starting material to extreme temperatures, leading to a complex mixture of products from which this compound was painstakingly isolated.
Synthesis of the Starting Material: N-Benzylideneaniline
The precursor for the pyrolysis is the Schiff base N-benzylideneaniline, formed through the condensation of benzaldehyde and aniline. This is a relatively straightforward reaction that would have been well-understood at the time.
Experimental Protocol: Synthesis of N-Benzylideneaniline (Classical Approach)
Materials:
-
Benzaldehyde (1.0 molar equivalent)
-
Aniline (1.0 molar equivalent)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottomed flask, equimolar amounts of freshly distilled benzaldehyde and aniline are mixed at room temperature.[5][6]
-
The reaction is often exothermic and proceeds rapidly with the formation of water.[5]
-
To drive the reaction to completion, the mixture can be gently warmed for a short period.
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Upon cooling, the crude N-benzylideneaniline solidifies.
-
The product is then purified by recrystallization from ethanol to yield pale yellow crystals.[7]
The Pyrolytic Cyclization: Pictet and Ankersmit's Experiment
The centerpiece of Pictet and Ankersmit's discovery was the high-temperature cyclization of N-benzylideneaniline. This was a harsh and low-yielding process, characteristic of the exploratory nature of organic synthesis at the time.
Experimental Protocol: Synthesis of this compound via Pyrolysis (Pictet-Ankersmit Method)
Apparatus:
-
A hard glass or iron tube, approximately 70-80 cm in length, filled with pumice stone.
-
A furnace capable of maintaining a temperature of 600-800°C.
-
A distillation apparatus for the slow introduction of the starting material.
-
A collection flask for the crude product.
Procedure:
-
The tube filled with pumice is placed in the furnace and heated to a dull red heat (approximately 600-800°C).[1]
-
N-benzylideneaniline is slowly distilled through the heated tube.[1]
-
A dark, tarry liquid condenses in the collection flask. This crude product is a complex mixture containing this compound, benzene, benzonitrile, aniline, and biphenyl.[1]
-
The collected pyrolysate is subjected to fractional distillation to remove the more volatile byproducts.
-
The fraction containing this compound is further purified by dissolving it in a suitable solvent and treating it with a solution of mercuric chloride. This precipitates the this compound as its mercurochloride salt.[1]
-
The salt is collected by filtration and then decomposed, typically by treatment with a sulfide solution or by distillation with an alkali, to liberate the free this compound base.
-
Final purification is achieved by recrystallization.
Table 1: Products of the Pyrolysis of N-Benzylideneaniline
| Compound | Boiling Point (°C) | Role in the Process |
| Benzene | 80.1 | Byproduct |
| Aniline | 184.1 | Byproduct/Unreacted Starting Material |
| Benzonitrile | 190.7 | Byproduct |
| Biphenyl | 255 | Byproduct |
| This compound | 349 | Desired Product |
Note: The yields of the original Pictet-Ankersmit synthesis were reported to be low, with a significant portion of the starting material being converted to byproducts.[1]
Mechanistic Considerations of the Pyrolysis
The exact mechanism of the high-temperature, uncatalyzed cyclization of N-benzylideneaniline is likely a complex, radical-mediated process. A plausible pathway is initiated by the homolytic cleavage of a C-H bond on the aniline ring, followed by an intramolecular radical cyclization onto the benzene ring derived from the benzaldehyde moiety. Subsequent hydrogen abstraction and aromatization would then lead to the formation of the this compound core.
Caption: A simplified proposed radical mechanism for the pyrolytic synthesis of this compound.
Characterization in the 19th Century
In the absence of modern spectroscopic techniques such as NMR and mass spectrometry, chemists of the late 19th century relied on a combination of physical properties and chemical tests to characterize new compounds. Pictet and Ankersmit would have likely used the following methods to identify and confirm the structure of this compound:
-
Melting Point Determination: A sharp and consistent melting point would have been a key indicator of the purity of their isolated compound.
-
Elemental Analysis: Combustion analysis would have been used to determine the empirical formula of this compound (C₁₃H₉N), providing crucial evidence for its composition.
-
Salt Formation: The formation of well-defined crystalline salts, such as the mercurochloride and picrate salts, was a common method for both purification and characterization.
-
Chemical Derivatization: Reactions to form known derivatives would have provided further proof of the compound's structure.
Subsequent Developments and Alternative Syntheses
The harsh conditions and low yields of the original Pictet-Ankersmit synthesis spurred the development of more efficient methods for constructing the this compound scaffold.
The Pictet-Hubert Reaction (1899)
A few years after their initial discovery, Amé Pictet, this time with A. Hubert, developed an alternative route to this compound. The Pictet-Hubert reaction involves the cyclization of N-acyl-o-aminobiphenyls at high temperatures using a dehydrating agent like zinc chloride.[8] This method, while still requiring high temperatures (250-300°C), offered an improvement over the pyrolysis of N-benzylideneaniline.[8]
Caption: The general scheme of the Pictet-Hubert reaction.
The Morgan-Walls Reaction (1931)
A significant improvement in the synthesis of phenanthridines came with the work of Morgan and Walls.[2] Their modification of the Pictet-Hubert reaction involved the use of phosphorus oxychloride (POCl₃) in a high-boiling solvent like nitrobenzene.[2] This allowed for the reaction to be carried out at lower temperatures and generally resulted in better yields.
Experimental Protocol: Morgan-Walls Reaction (Generalized)
Materials:
-
N-acyl-o-aminobiphenyl
-
Phosphorus oxychloride (POCl₃)
-
Nitrobenzene (solvent)
Procedure:
-
The N-acyl-o-aminobiphenyl is dissolved in nitrobenzene.
-
Phosphorus oxychloride is added to the solution.
-
The mixture is heated to reflux until the reaction is complete (monitored by the cessation of HCl evolution).
-
The reaction mixture is cooled and poured into a large volume of water.
-
The nitrobenzene is removed by steam distillation.
-
The this compound derivative is isolated from the aqueous residue by extraction or filtration and purified by recrystallization.
The Modern Era of this compound Synthesis
While the classical methods laid the groundwork, contemporary organic synthesis has provided a plethora of milder and more versatile routes to the this compound core. These modern techniques offer significant advantages in terms of yield, substrate scope, and functional group tolerance. A brief overview includes:
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have become powerful tools for the construction of the biaryl precursor followed by an intramolecular C-N or C-C bond formation to complete the this compound ring system.[9]
-
Photochemical Methods: Light-induced cyclizations, often involving radical intermediates, provide a green and efficient alternative to high-temperature reactions.[10]
-
Radical-Mediated Cyclizations: A variety of radical initiators can be used to trigger the intramolecular cyclization of suitably functionalized precursors under mild conditions.[2]
Caption: Evolution of synthetic approaches to this compound.
Conclusion
The discovery of this compound by Pictet and Ankersmit stands as a landmark achievement in the history of heterocyclic chemistry. Their work, born out of the harsh yet effective methods of 19th-century organic synthesis, unveiled a molecular scaffold that has proven to be of enduring importance. By understanding the ingenuity and perseverance of these early pioneers, modern chemists can gain a deeper appreciation for the foundations upon which contemporary drug discovery and materials science are built. The evolution from high-temperature pyrolysis to elegant, catalyst-controlled reactions encapsulates the remarkable progress of chemical synthesis over the past century.
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Pictet, A., & Ankersmit, H. J. (1891). Ueber das Phenanthridin. Justus Liebigs Annalen der Chemie, 266(1), 138-153. [Link]
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Tumir, L. M., Radić Stojković, M., & Piantanida, I. (2014). Come-back of this compound and phenanthridinium derivatives in the 21st century. Beilstein Journal of Organic Chemistry, 10, 2930–2954. [Link]
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Wikipedia contributors. (2023). This compound. In Wikipedia, The Free Encyclopedia. Retrieved January 31, 2026, from [Link]
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Bigelow, L. A., & Eatough, H. (1927). BENZALANILINE. Organic Syntheses, 7, 18. [Link]
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Chaudhary, P., Sharma, P., & Kumar, A. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 12(1), 9636. [Link]
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Pictet, A., & Hubert, A. (1896). Ueber eine neue Synthese der Phenanthridin- und der Chrysen-Homologen. Berichte der deutschen chemischen Gesellschaft, 29(2), 1182–1189. [Link]
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Li, J. J. (2002). Morgan-Walls reaction (Pictet-Hubert reaction). In Name Reactions (pp. 259-260). Springer, Berlin, Heidelberg. [Link]
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Maiti, S., & Rahaman, M. (2021). A Review on Synthetic Approaches of this compound. ChemistrySelect, 6(36), 9531-9550. [Link]
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Okuo, J. M., Chiedu, E. I., Anegbe, B., & Oyibo, F. O. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Chemistry and Materials Research, 11(10), 25-34. [Link]
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Gahlaut, A., & Singh, J. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 12(1), 9636. [Link]
- Various Authors. (n.d.). Justus Liebigs Annalen der Chemie. Wiley-VCH. (Historical publication, specific volumes may be accessible through university libraries or digital archives).
- Various Authors. (n.d.). Berichte der deutschen chemischen Gesellschaft. Wiley-VCH. (Historical publication, specific volumes may be accessible through university libraries or digital archives).
- CN103214392A - Synthetic method of N-benzylideneaniline compound - Google Patents. (n.d.).
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Cox, E. D., & Cook, J. M. (2011). The Pictet-Spengler reaction in nature and in organic chemistry. Chemical Reviews, 111(9), 5403–5442. [Link]
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Ngwira, K. J., Rousseau, A. L., Johnson, M. M., & de Koning, C. B. (2021). Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. Beilstein Journal of Organic Chemistry, 17, 2340–2347. [Link]
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Wikipedia contributors. (2023). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 31, 2026, from [Link]
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To, K. C., Miller, L. E., He, Y., Befort, C. A., & Williams, D. B. (2023). High-Intensity Functional Training for Older Adults with Mobility Disabilities: A Feasibility Pilot Study. Geriatrics, 8(6), 111. [Link]
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Okuo, J. M., Chiedu, E. I., Anegbe, B., & Oyibo, F. O. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Chemistry and Materials Research, 11(10), 25-34. [Link]
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Chen, H., Lu, L., Zhao, X., Wang, M., Shen, H., & Wu, C. (2023). WO3-Based Heterogeneous Photocatalyzed Carboxamidation of Isocyanides for the Synthesis of this compound-6-carboxamides. The Journal of Organic Chemistry. [Link]
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Kumar, A., Singh, A., & Sharma, P. (2020). This compound Derivatives as Promising New Anticancer Agents: Synthesis, Biological Evaluation and Binding Studies. Letters in Drug Design & Discovery, 17(10), 1269-1280. [Link]
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Sardaru, M. C., Craciun, A. M., Al Matarneh, C. M., Diaconu, A., Gille, E., & Mangalagiu, I. I. (2024). Pyrrolo-Fused Phenanthridines as Potential Anticancer Agents: Synthesis, Prediction, and Biological Evaluation. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]
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Mangalagiu, I. I. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(11), 1523. [Link]
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Phenanthridine Alkaloids in Natural Products: A Technical Guide to Isolation, Biosynthesis, and Therapeutic Potential
Executive Summary
Phenanthridine alkaloids represent a specialized class of isoquinoline-derived secondary metabolites characterized by a tetracyclic nitrogen-containing skeleton. Predominantly distributed within the Papaveraceae, Rutaceae, and Amaryllidaceae families, these compounds—most notably sanguinarine , nitidine , and lycorine —have emerged as high-value targets in oncology and virology. Their planar tricyclic or tetracyclic architecture facilitates DNA intercalation and topoisomerase inhibition, driving their potent cytotoxic profiles. This guide provides a rigorous technical analysis of their structural classification, biosynthetic origins, isolation protocols, and pharmacological mechanisms, designed for researchers in natural product chemistry and drug discovery.
Structural Classification and Chemical Diversity
The term "this compound alkaloid" in natural products typically encompasses two distinct structural subclasses. Understanding this distinction is critical for accurate spectral assignment and structure-activity relationship (SAR) studies.
Benzo[c]this compound Alkaloids (The "True" Phenanthridines)
These are the most chemically distinct group, featuring a fully aromatic or partially hydrogenated tetracyclic core. They exist in a pH-dependent equilibrium between a quaternary iminium cation (colored, polar, bioactive) and a pseudobase (colorless, lipophilic).
-
Key Representatives: Sanguinarine, Chelerythrine, Nitidine, Fagaronine.
-
Source: Macleaya cordata, Zanthoxylum spp., Chelidonium majus.
Amaryllidaceae Phenanthridines
While often classified separately as "Amaryllidaceae alkaloids," compounds like lycorine possess a pyrrolo[de]this compound skeleton. They are biogenetically distinct but share the this compound core structural motif.
-
Core Skeleton: Pyrrolo[de]this compound.
-
Key Representatives: Lycorine, Ungeremine.
-
Source: Lycoris radiata, Narcissus spp.
Table 1: Comparative Chemical Properties of Key this compound Alkaloids
| Alkaloid | Subclass | Molecular Formula | Key Functional Groups | Primary Bioactivity |
| Sanguinarine | Benzo[c]this compound | C₂₀H₁₄NO₄⁺ | Methylenedioxy, Quaternary N | Antimicrobial, Anti-plaque, Apoptosis inducer |
| Chelerythrine | Benzo[c]this compound | C₂₁H₁₈NO₄⁺ | Dimethoxy, Quaternary N | PKC Inhibitor, Bcl-xL antagonist |
| Nitidine | Benzo[c]this compound | C₂₁H₁₈NO₄⁺ | Methoxy, Quaternary N | Topoisomerase I/II inhibitor |
| Lycorine | Amaryllidaceae | C₁₆H₁₇NO₄ | 1,2-Diol, Pyrrole ring | Protein synthesis inhibitor, Antiviral |
Biosynthetic Pathways
The biosynthesis of benzo[c]this compound alkaloids is a classic example of metabolic branching from the benzylisoquinoline pathway. The transformation from a reticuline precursor involves a critical oxidative ring closure (berberine bridge) followed by skeletal rearrangement.
The Reticuline-Sanguinarine Pathway
The synthesis begins with L-Tyrosine and proceeds through the central intermediate (S)-Reticuline . The pathway is characterized by the conversion of the protoberberine skeleton into the benzothis compound skeleton via the protopine intermediate.
Figure 1: Biosynthetic pathway of Sanguinarine from Tyrosine. Key enzymatic steps involve the Berberine Bridge Enzyme (BBE) and the ring-opening/re-closing mediated by Protopine 6-hydroxylase.
Extraction and Isolation Methodologies
Isolating this compound alkaloids requires careful handling of pH due to the equilibrium between the quaternary cation (water-soluble) and the pseudobase (organic-soluble).
Optimized Acid-Base Extraction Protocol
This protocol is designed for the isolation of total benzothis compound alkaloids from Macleaya cordata or Chelidonium majus.
Reagents: Methanol (MeOH), Hydrochloric acid (HCl), Ammonium hydroxide (NH₄OH), Chloroform (CHCl₃), Petroleum Ether.
-
Preparation & Defatting:
-
Dry plant material (roots/aerial parts) is ground to a fine powder (mesh 40-60).
-
Step 1: Macerate with Petroleum Ether for 24 hours to remove lipids and chlorophyll. Discard the solvent.[5]
-
-
Primary Extraction:
-
Extract the defatted residue with 95% EtOH (acidified with 0.5% HCl) under reflux for 3 hours (x3 cycles).
-
Rationale: Acidic ethanol stabilizes the alkaloids in their quaternary cationic form, maximizing solubility.
-
-
Concentration & Acidification:
-
Combine extracts and concentrate under reduced pressure (Rotavap at 45°C) to a syrup.
-
Suspend the residue in 2% aqueous HCl. Filter to remove insoluble resins.
-
-
Basification & Partitioning (The Critical Step):
-
Purification:
-
Wash the CHCl₃ layer with brine, dry over anhydrous Na₂SO₄, and evaporate.
-
Chromatography: Subject the crude alkaloid fraction to Silica Gel 60 column chromatography.
-
Elution Gradient: CHCl₃:MeOH (starting 100:0 → 90:10). Sanguinarine typically elutes in early fractions due to the pseudobase formation in non-polar solvents.
-
Figure 2: Optimized Acid-Base Extraction Workflow for this compound Alkaloids.
Analytical Characterization (NMR Signatures)
Identification relies heavily on ¹H-NMR. The quaternary nitrogen induces significant downfield shifts in the aromatic protons.
-
Methylenedioxy Group: A characteristic singlet around δ 6.1 - 6.2 ppm (2H).
-
Imine Proton (C-6): In the quaternary form (e.g., in TFA-d), the proton at position 6 appears very downfield, typically δ 9.0 - 9.8 ppm .
-
N-Methyl Group: A sharp singlet around δ 4.0 - 4.5 ppm indicates the N-CH₃ group characteristic of benzophenanthridines.
Pharmacological Mechanisms and Therapeutic Potential[2][4][11]
DNA Intercalation and Topoisomerase Inhibition
This compound alkaloids are planar intercalators.
-
Mechanism: The planar aromatic system inserts between DNA base pairs, causing unwinding of the double helix.
-
Target: This intercalation blocks the replication fork and stabilizes the Topoisomerase I-DNA cleavable complex, leading to DNA strand breaks and apoptosis. Nitidine is a potent dual inhibitor of Topoisomerase I and II.
Protein Kinase C (PKC) Inhibition
Chelerythrine is a specific inhibitor of PKC. It binds to the catalytic domain of PKC, preventing ATP binding. This inhibition disrupts signal transduction pathways involved in cell proliferation and survival.
Antiviral Activity (Lycorine)
Lycorine has shown significant potential against RNA viruses (including SARS-CoV-2).
-
Mechanism: It blocks the elongation of the viral polypeptide chain by binding to the 60S ribosomal subunit, specifically inhibiting the peptidyl transferase center.
Table 2: Therapeutic Lead Compounds
| Compound | Indication | Status | Key Mechanism |
| Sanguinarine | Oral Health, Cancer | Commercial (Toothpaste), Preclinical (Oncology) | NF-κB inhibition, Microtubule depolymerization |
| Nitidine Chloride | Antimalarial, Cancer | Clinical Trials (Halted due to toxicity) | Topoisomerase I inhibition |
| Lycorine | Antiviral, Cancer | Preclinical | Ribosome inhibition, Actin cytoskeleton disruption |
References
-
Biosynthesis of Benzothis compound Alkaloids
- Title: An Update of the Sanguinarine and Benzothis compound Alkaloids' Biosynthesis and Their Applic
- Source: International Journal of Molecular Sciences (2022).
-
URL:[Link]
-
Pharmacological Mechanisms (Anticancer)
-
Lycorine Structure-Activity Relationship
-
Extraction Methodologies
-
Neuroprotective Potential
Sources
- 1. Plant isoquinoline alkaloids as potential neurodrugs: A comparative study of the effects of benzo[c]this compound and berberine-based compounds on β-amyloid aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Update of the Sanguinarine and Benzothis compound Alkaloids’ Biosynthesis and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzo[c]this compound alkaloids exhibit strong anti-proliferative activity in malignant melanoma cells regardless of their p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Lycorine, the Main this compound Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Plant isoquinoline alkaloids as potential neurodrugs: A comparative study of the effects of benzo[c]this compound and berberine-based compounds on β-amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Lycorine, the main this compound Amaryllidaceae alkaloid, exhibits significant antitumor activity in cancer cells that display resistance to proapoptotic stimuli: an investigation of structure-activity relationship and mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
Genotoxic and Phototoxic Mechanisms of the Phenanthridine Scaffold
The following technical guide provides an in-depth analysis of the genotoxic and phototoxic properties of the phenanthridine scaffold.
A Technical Assessment for Drug Discovery & Safety
Executive Summary
This compound (benzo[c]quinoline) represents a privileged scaffold in medicinal chemistry, serving as the core structure for potent DNA-intercalating agents (e.g., ethidium bromide, propidium iodide) and emerging antitumor alkaloids.[1][2] While its planar, tricyclic heteroaromatic structure confers high affinity for nucleic acids, this same attribute drives significant genotoxic and phototoxic liabilities. This guide dissects the molecular mechanisms of these toxicities—specifically frameshift mutagenesis and reactive oxygen species (ROS) generation—and provides validated protocols for their assessment in a drug discovery context.
Part 1: Chemical Basis of Interaction
The toxicity of this compound derivatives is inextricably linked to their topology. The molecule is a planar, nitrogen-containing heterocycle that mimics a DNA base pair.
The Intercalation Mechanism
The primary driver of genotoxicity is intercalation . Unlike alkylating agents that covalently bond to DNA, phenanthridines insert non-covalently between adjacent base pairs (bp) of the double helix.
-
Hydrophobic Stacking: The
-electron cloud of the this compound rings overlaps with the -systems of the purine/pyrimidine bases. -
Cationic Stabilization: In phenanthridinium derivatives (quaternized nitrogen), the positive charge interacts electrostatically with the anionic phosphate backbone of DNA, significantly increasing binding affinity (
).
Structural Consequences
Intercalation causes local structural distortions:
-
Helix Unwinding: The double helix unwinds by approximately 26° per bound molecule.
-
Lengthening: The DNA strand lengthens to accommodate the 3.4 Å thickness of the intercalator.
-
Stiffening: The helix becomes more rigid, interfering with the recognition sites for DNA-processing enzymes.
Part 2: Genotoxicity Profile
This compound genotoxicity manifests primarily through two pathways: Frameshift Mutagenesis and Topoisomerase Poisoning .
Frameshift Mutagenesis
The structural distortion described above confuses DNA polymerases during replication.
-
Slippage Model: The intercalated molecule stabilizes a "slipped" intermediate where a base is looped out of the template or primer strand.
-
Result: This leads to the insertion or deletion of a single base pair (indel). If this occurs in a coding region, it shifts the reading frame, resulting in nonsense proteins.
-
Detection: Phenanthridines are potent mutagens in Salmonella typhimurium strains TA98 and TA1537 , which are specifically designed to detect frameshift mutations.
Topoisomerase II Inhibition
Phenanthridines can act as "topoisomerase poisons." They stabilize the transient DNA-enzyme cleavable complex, preventing the religation of the DNA strands. This results in double-strand breaks (clastogenicity), which are lethal if unrepaired.
Visualization: Mechanism of Genotoxicity
Figure 1: Dual pathways of this compound-induced DNA damage: Frameshift mutagenesis via polymerase slippage and clastogenicity via topoisomerase poisoning.
Part 3: Phototoxicity and Photoactivation
Phenanthridines are efficient photosensitizers. Upon absorption of UV or visible light (typically 300–550 nm), they enter an excited state that can transfer energy to molecular oxygen. This property is useful for photodynamic therapy (PDT) but poses a significant safety risk in laboratory settings.
Photochemical Pathways
The phototoxicity operates via two primary mechanisms (Type I and Type II reactions):
-
Type II Reaction (Dominant):
-
The excited singlet state (
) undergoes intersystem crossing (ISC) to a long-lived triplet state ( ). -
Energy is transferred from
to ground-state oxygen ( ). -
Product: Singlet Oxygen (
), a highly reactive electrophile. -
Target:
specifically attacks guanine bases (forming 8-oxo-G) and unsaturated lipids (peroxidation).
-
-
Type I Reaction:
-
The excited sensitizer reacts directly with a substrate (e.g., NADH, DNA) via electron transfer.
-
Product: Superoxide anion (
), hydroxyl radicals ( ).
-
Visualization: Jablonski Diagram of Photoactivation
Figure 2: Photophysical pathways leading to ROS generation. The triplet state (T1) is the key mediator for both Type I and Type II photochemical reactions.
Part 4: Experimental Protocols
To rigorously assess these properties, we utilize a Photo-Comet Assay (for genotoxicity under irradiation) and a DCFDA Assay (for ROS quantification).
Protocol A: Modified Photo-Comet Assay
Purpose: To detect DNA strand breaks induced by this compound derivatives upon photoactivation.
Reagents:
-
Lysis Buffer: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10.
-
Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13.
-
Stain: SYBR Gold or Ethidium Bromide (ironically).
Workflow:
-
Cell Seeding: Seed CHO-K1 or V79 cells in 24-well plates (
cells/well). Incubate 24h. -
Treatment: Treat cells with the test compound (0.1 – 50
M) for 2 hours in the dark. -
Irradiation:
-
Wash cells with PBS.
-
Expose "Light" group to UV-A (320–400 nm) or Visible light (LED array) at 5 J/cm².
-
Keep "Dark" group covered in foil.
-
-
Embedding: Mix cells with 0.5% Low Melting Point (LMP) agarose and layer onto microscope slides.
-
Lysis: Immerse slides in cold Lysis Buffer for 1 hour at 4°C (removes membranes/histones).
-
Unwinding: Transfer to alkaline Electrophoresis Buffer for 20 mins (allows DNA unwinding).
-
Electrophoresis: Run at 25V (1 V/cm) and 300mA for 20 mins.
-
Scoring: Stain and visualize. Calculate % Tail DNA (the fraction of DNA migrating away from the nucleus).
-
Interpretation: High % Tail DNA in "Light" vs "Dark" indicates photogenotoxicity.
-
Protocol B: Intracellular ROS Detection (DCFDA)
Purpose: To quantify oxidative stress generated by the compound.
-
Probe Loading: Incubate cells with 20
M DCFDA (2',7'-dichlorofluorescin diacetate) for 30 mins. DCFDA is non-fluorescent; intracellular esterases cleave it to DCFH. -
Treatment: Wash cells and add this compound test compound.
-
Irradiation: Expose to light source as above.
-
Measurement: Immediately measure fluorescence (Ex: 485 nm / Em: 535 nm) on a microplate reader.
Part 5: Data Summary & Risk Assessment
When evaluating this compound-based candidates, data should be structured for direct comparison.
Table 1: Comparative Toxicity Profile
| Parameter | This compound (Neutral) | Phenanthridinium (Cationic) |
| DNA Affinity ( | Moderate ( | High ( |
| Primary Binding Mode | Partial Intercalation | Full Intercalation |
| Ames Test (TA98) | Mutagenic (+S9 Activation) | Potently Mutagenic (+/- S9) |
| Phototoxicity | Low (UV activation) | High (Vis/UV activation) |
| ROS Mechanism | Type I / Type II | Predominantly Type II ( |
| Safety Handling | Standard Fume Hood | Cytotoxic Precautions (Light Shielded) |
Safety Recommendation
All this compound derivatives should be handled as potential mutagens and photosensitizers .
-
Engineering Controls: Weigh powders in a static-free, ventilated enclosure.
-
Light Protection: Store compounds in amber vials; perform assays under yellow light if photosensitivity is high (
nm absorption). -
Waste: Dispose of as hazardous chemical waste; do not use bleach (hypochlorite) alone for decontamination as it may produce mutagenic byproducts. Use activated charcoal filtration or incineration.
References
-
Intercalation & Structure
-
Phototoxicity Mechanisms
-
Genotoxicity Assessment
-
Experimental Protocols (Comet/Photo-genotoxicity)
- Title: Common Considerations for Genotoxicity Assessment of Nanomaterials (includes Comet/Ames consider
- Source: Toxicological Sciences (2018).
-
URL:[Link]
-
Phototoxic Potential of Intercalators
- Title: Phototoxic Potential of Different DNA Intercalators for Skin Cancer Therapy: In Vitro Screening.
- Source: International Journal of Molecular Sciences (2023).
-
URL:[Link]
Sources
- 1. Come-back of this compound and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The interaction of DNA-targeted platinum phenanthridinium complexes with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoinduced DNA Cleavage and Photocytotoxic of Phenanthroline-Based Ligand Ruthenium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Genotoxicity of non-covalent interactions: DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mutagenic Mechanisms and Risk Assessment of Phenanthridine Scaffolds
Executive Summary
Phenanthridine derivatives represent a dichotomy in chemical biology: they are indispensable nucleic acid stains (e.g., Ethidium Bromide) and potent therapeutic scaffolds (e.g., benzo[c]this compound alkaloids), yet they possess inherent mutagenic risks.[1] This guide dissects the molecular mechanics of this compound intercalation, the structure-activity relationships (SAR) governing their genotoxicity, and provides a self-validating workflow for assessing these risks in drug discovery.
Structural Basis of Mutagenicity: The Intercalation Geometry
The core mutagenic potential of this compound stems from its planar, tricyclic aromatic geometry. Unlike alkylating agents that covalently modify bases, phenanthridines act primarily as intercalators .
The Mechanics of Deformatio
The this compound moiety (approx. 3.4 Å thick) slides between adjacent base pairs in the DNA double helix.[2] This insertion forces the base pairs apart, unwinding the helix by approximately 26° per molecule bound.
-
π-Stacking Interactions: The aromatic ring system engages in hydrophobic π-π stacking with the purine and pyrimidine bases.
-
Cationic Stabilization: Most mutagenic phenanthridines (e.g., Ethidium, Propidium) are quaternized at the N-5 position. This positive charge acts as an electrostatic anchor, interacting with the anionic phosphate backbone of DNA, stabilizing the intercalated complex.
The Frameshift Consequence
The structural deformation (lengthening and unwinding) confuses DNA polymerases during replication. The enzyme "slips," leading to the insertion or deletion of base pairs (indels). This results in frameshift mutations , which are often more deleterious than point mutations as they alter the entire downstream amino acid sequence.
Diagram 1: Mechanism of this compound-Induced Frameshift
Caption: Logical flow from molecular intercalation to genetic frameshift error.
Structure-Activity Relationships (SAR) & Metabolic Activation
Not all phenanthridines are equally mutagenic. The toxicity profile is heavily influenced by substituents and metabolic processing.
Key SAR Determinants
| Structural Feature | Effect on DNA Binding | Effect on Mutagenicity |
| N-5 Quaternization | High Increase: Permanent cation strengthens backbone interaction. | Increase: Enhances residence time in the helix. |
| Planarity | Essential: Non-planar derivatives (e.g., bulky groups at C-1/C-10) cannot intercalate. | Decrease: Steric clash prevents insertion. |
| 3,8-Diamino Groups | Increase: Hydrogen bonding with phosphate backbone (e.g., Ethidium). | Increase: Stabilizes the mutagenic complex. |
| Alkoxy Groups (Benzo[c]) | Variable: Can reduce planarity or alter lipophilicity. | Decrease: Natural alkaloids like Sanguinarine often show lower mutagenicity than synthetic analogs. |
Metabolic Activation (The S9 Factor)
While cationic dyes like Ethidium are direct-acting mutagens, neutral phenanthridines often require metabolic activation.
-
Cytochrome P450 (CYP1A1/1A2): These enzymes, typically found in the liver, oxidize the aromatic rings.
-
Epoxidation: The formation of bay-region dihydrodiol epoxides creates highly reactive electrophiles that can covalently bond to DNA (adduct formation), supplementing the intercalation mechanism.
Validated Protocol: Fluorescent Intercalator Displacement (FID)
To assess the mutagenic potential of a new this compound derivative, the Fluorescent Intercalator Displacement (FID) assay is the industry standard for determining DNA binding affinity (
Principle: A standard intercalator (Ethidium Bromide, EtBr) is pre-bound to DNA (high fluorescence).[1] The test compound is titrated in.[3] If the test compound intercalates, it displaces EtBr, causing a drop in fluorescence.[4][5]
Experimental Workflow
Reagents:
-
Target: Calf Thymus DNA (ctDNA) or specific oligonucleotide hairpins.
-
Probe: Ethidium Bromide (EtBr) at 1.26 µM.
-
Buffer: 10 mM Tris-HCl, 100 mM NaCl, pH 7.4 (physiological ionic strength is critical).
Step-by-Step Protocol:
-
Baseline Calibration: Prepare a solution of EtBr (1.26 µM) and ctDNA (1 µM base pairs). Allow to equilibrate for 10 minutes. Measure Fluorescence (
) at nm, nm. -
Titration: Add the test this compound compound in incremental aliquots (0.1 to 50 µM).
-
Equilibration: After each addition, incubate for 3 minutes to reach equilibrium.
-
Measurement: Record fluorescence intensity (
). -
Self-Validation Controls (Critical):
-
Positive Control:Actinomycin D (Known high-affinity intercalator). Must show steep displacement curve.
-
Negative Control:[4]Hoechst 33258 (Minor groove binder). Should show minimal displacement of the intercalated EtBr.
-
-
Calculation: Plot % Fluorescence Decrease vs. Concentration. The concentration required for 50% displacement (
) indicates relative affinity.
Diagram 2: FID Assay Logic & Validation
Caption: Workflow for determining DNA binding affinity via fluorescence quenching.
Mitigation Strategies in Drug Design
To utilize the therapeutic efficacy of the this compound scaffold (e.g., for anti-parasitic or anti-tumor activity) while minimizing mutagenic risk, apply these design principles:
-
Twist the Planarity: Introduce bulky substituents at the ortho positions of the phenyl ring (if present) or positions 1/10. This creates a "propeller" shape that hinders intercalation but may preserve receptor binding.
-
Alter the Electronics: Replacing the quaternary nitrogen with a neutral isostere reduces the electrostatic attraction to the DNA backbone.
-
Metabolic Blocking: Fluorinate metabolic "hotspots" (positions susceptible to CYP450 oxidation) to prevent the formation of reactive epoxides.
References
-
Waring, M. J. (1965). Complex formation between ethidium bromide and nucleic acids. Journal of Molecular Biology.
-
Ames, B. N., et al. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis.
-
Boguszewska-Czubara, A., et al. (2019). The biological activity of benzo[c]this compound alkaloids.[3][6] Toxins.
-
Monchaud, D., et al. (2006). A hit-and-run fluorescence-based assay for G-quadruplex ligands. Nucleic Acids Research.
-
Garbett, N. C., et al. (2004). Extending the fluorescent intercalator displacement assay to RNA. Biophysical Journal.
Sources
- 1. Come-back of this compound and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Semi-automated high-throughput fluorescent intercalator displacement-based discovery of cytotoxic DNA binding agents from a large compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationship of Benzothis compound Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity | PLOS One [journals.plos.org]
Biological significance of the phenanthridine scaffold in medicinal chemistry.
Biological Significance, Mechanistic Pharmacology, and Synthetic Utility [1][2]
Executive Summary
The phenanthridine scaffold—a benzo-fused isoquinoline tricyclic system—represents a "privileged structure" in medicinal chemistry.[3] Its planar topology allows it to act as a potent DNA intercalator, while its electronic properties facilitate specific interactions with enzymes such as Topoisomerase I/II and Tyrosyl-DNA phosphodiesterase 1 (TDP1). This guide dissects the biological significance of the this compound core, moving beyond basic structural descriptions to analyze the causality between its chemical architecture and its diverse pharmacological effects, ranging from oncology to infectious diseases.[3][4]
Structural Fundamentals & Synthetic Evolution
The Pharmacophore
The this compound core (benzo[c]isoquinoline) is characterized by a rigid, planar aromatic surface. This planarity is the primary driver of its biological activity, enabling
-
Cationic vs. Neutral: The quaternary ammonium derivatives (e.g., Nitidine, Sanguinarine) exhibit higher DNA binding affinity due to electrostatic attraction to the anionic phosphate backbone, though this often correlates with higher systemic toxicity compared to their neutral counterparts.
-
Key Positions: Structure-Activity Relationship (SAR) studies indicate that substitutions at the C2, C3, C8, and C9 positions critically modulate cytotoxicity and solubility.
Synthetic Methodologies
While the classical Morgan–Walls reaction (cyclization of N-acyl-2-xenylamines using POCl
Representative Modern Protocol: Pd-Catalyzed Intramolecular C-H Activation
-
Rationale: Allows for the rapid assembly of the tricyclic core from unfunctionalized biaryl precursors, reducing step count.
-
Mechanism: Oxidative addition of Pd(II) to the N-aryl bond followed by C-H activation of the pendant phenyl ring.
Mechanistic Pharmacology
The Intercalation Paradigm
The biological "anchor" of the this compound scaffold is its ability to intercalate into the DNA double helix. This is not merely passive binding; it induces a local unwinding of the helix (typically 12–26°), lengthening the DNA polymer and distorting the sugar-phosphate backbone.
Thermodynamic Drivers:
-
-
Stacking: Overlap of the this compound -system with purine/pyrimidine bases. -
Hydrophobic Effect: Burial of the hydrophobic aromatic surface away from the aqueous solvent.
Enzyme Poisoning: Topoisomerase II
Intercalation alone is often insufficient for therapeutic efficacy. Phenanthridines act as Topoisomerase Poisons .[5]
-
Normal Function: Topoisomerase II (Topo II) creates a transient double-strand break (the "cleavable complex") to relieve torsional strain.
-
Drug Action: Phenanthridines stabilize this covalent enzyme-DNA complex, preventing the religation step.[5]
-
Consequence: The accumulation of double-strand breaks triggers the DNA Damage Response (DDR), leading to cell cycle arrest (G2/M phase) and apoptosis.
Emerging Targets: TDP1 and Tubulin
Recent studies have expanded the scaffold's utility:
-
TDP1 Inhibition: Phenanthridines can inhibit Tyrosyl-DNA phosphodiesterase 1, an enzyme that repairs Topo I-mediated DNA damage, suggesting synergy with camptothecins.
-
Tubulin Polymerization: Pyrrolo-fused phenanthridines bind to the colchicine site of tubulin, disrupting microtubule dynamics.[2]
Visualization of Signaling Pathways
The following diagram illustrates the cascade from this compound intercalation to Apoptosis.
Caption: Mechanistic cascade of this compound-induced cytotoxicity via Topoisomerase II poisoning.[5]
Experimental Protocols
Protocol A: Topoisomerase II Relaxation Assay
Objective: To validate if a this compound derivative acts as a Topo II inhibitor.[4][5][6] Principle: Topo II converts supercoiled plasmid DNA (Form I) into relaxed circular DNA (Form II). Inhibitors prevent this conversion.
Materials:
-
Supercoiled pBR322 plasmid DNA (0.5 µ g/reaction ).[4]
-
Recombinant Human Topoisomerase II
. -
Assay Buffer (50 mM Tris-HCl pH 8, 120 mM KCl, 10 mM MgCl
, 0.5 mM ATP, 0.5 mM DTT).
Procedure:
-
Preparation: Prepare a master mix of DNA and Assay Buffer.
-
Incubation: Add the test compound (dissolved in DMSO) to the master mix. Add Topo II enzyme (1 Unit) last to initiate the reaction.
-
Control 1: DNA only (Negative control).
-
Control 2: DNA + Topo II + DMSO (Positive control for relaxation).
-
Control 3: DNA + Topo II + Etoposide (Reference inhibitor).
-
-
Reaction: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction by adding 2 µL of 10% SDS and 2 µL of Proteinase K (50 µg/mL). Incubate at 37°C for 15 minutes to digest the enzyme.
-
Analysis: Load samples onto a 1% agarose gel (TAE buffer). Electrophorese at 80V for 1-2 hours.
-
Visualization: Stain with Ethidium Bromide. Supercoiled DNA migrates faster than relaxed DNA. A "ladder" of topoisomers indicates activity; retention of the supercoiled band indicates inhibition.
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the IC
Procedure:
-
Seeding: Seed cells in 96-well plates (5,000 cells/well) in 100 µL media. Incubate for 24h to allow attachment.
-
Treatment: Add serial dilutions of the this compound derivative (0.1 – 100 µM). Ensure DMSO concentration < 0.5%. Incubate for 48h.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C. Viable cells reduce MTT to purple formazan crystals.
-
Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC
.
Key Compounds & Therapeutic Data[1][2][7][8][9][10][11][12]
The following table summarizes key this compound-based agents and their primary biological profiles.
| Compound | Class | Primary Target | Clinical/Preclinical Status | Key Biological Feature |
| Nitidine | Benzo[c]this compound | Topoisomerase I/II | Preclinical (Toxicity issues) | High potency against leukemia; quaternary nitrogen enhances DNA binding. |
| Lycorine | Amaryllidaceae Alkaloid | Ribosome / Viral RNP | Preclinical | Potent antiviral (H5N1, SARS-CoV-2) and antitumor activity; induces apoptosis.[7] |
| Phenanthriplatin | Pt-Phenanthridine Complex | DNA / Pol II | Research | Monofunctional DNA binder; evades standard cisplatin resistance mechanisms. |
| Fagaronine | Benzo[c]this compound | Topoisomerase I | Preclinical | Inhibits RNA synthesis; strong intercalation properties. |
Structure-Activity Relationship (SAR) Decision Tree
Optimizing the this compound scaffold requires balancing potency (DNA affinity) with physicochemical properties (solubility, toxicity).
Caption: SAR decision matrix for optimizing this compound derivatives.
Future Outlook
The future of the this compound scaffold lies in "Hybrid Pharmacology" .
-
Dual Inhibitors: Designing molecules that inhibit both Topo I and TDP1 to overcome resistance mechanisms in solid tumors.[8]
-
Phenanthriplatin Derivatives: Utilizing the this compound ligand to alter the spectrum of DNA adducts formed by platinum drugs, potentially bypassing nucleotide excision repair (NER) pathways.
-
Antiviral Repurposing: Leveraging the scaffold of Lycorine to target viral RNA-dependent RNA polymerases or nuclear export machinery.
References
-
This compound Derivatives as Promising New Anticancer Agents: Synthesis, Biological Evaluation and Binding Studies. Source: PubMed (2020) URL:[9][Link]
-
Phenanthriplatin Acts as a Covalent Topoisomerase II Poison. Source: NCBI / PMC (2017) URL:[Link]
-
Lycorine, the Main this compound Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity. Source:[10][11] Journal of Medicinal Chemistry (2009) URL:[Link]
-
Synthesis and Anticancer Activity Evaluation of Novel this compound Derivatives. Source: Frontiers in Chemistry (2019) URL:[Link]
-
DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. Source: Chemical Reviews (2009) URL:[Link]
-
Structure-activity relationship studies of this compound-based Bcl-XL inhibitors. Source: Journal of Medicinal Chemistry (2008) URL:[Link]
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The Evolving Landscape of Cellular Interrogation: A Technical Guide to Phenanthridine-Based Fluorescent Dyes
This guide provides an in-depth exploration of phenanthridine-based fluorescent dyes, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the core chemical principles, photophysical properties, and diverse applications of this important class of fluorophores, moving from foundational concepts to advanced bio-imaging techniques.
The this compound Core: A Privileged Scaffold for Fluorescence
This compound is a nitrogen-containing tricyclic heterocyclic compound that forms the structural foundation for a versatile family of fluorescent dyes. Its rigid, planar structure is crucial to its photophysical properties, providing a stable platform for electronic transitions that result in fluorescence. The inherent aromaticity and the presence of a nitrogen atom within the ring system create a unique electronic environment that can be finely tuned through chemical modification.
The true power of the this compound scaffold lies in its synthetic tractability. Functional groups can be introduced at various positions on the rings, allowing for the rational design of probes with specific photophysical characteristics and biological targeting capabilities. This has led to the development of a wide array of this compound derivatives with applications ranging from simple nucleic acid staining to sophisticated real-time imaging of cellular microenvironments.
Mechanisms of Fluorescence: From Intercalation to Environmental Sensing
The fluorescence of this compound-based dyes is not a monolithic phenomenon. Instead, it is governed by a variety of mechanisms, each offering unique advantages for different applications.
Intercalation: The Classic DNA/RNA Binders
Perhaps the most well-known application of this compound dyes is as nucleic acid intercalators. The planar this compound ring system can insert itself between the base pairs of double-stranded DNA and, to some extent, RNA.[1] This intercalation has two key consequences that lead to a dramatic increase in fluorescence:
-
Rigidification: In aqueous solution, free this compound dyes have rotational and vibrational freedom, which provides non-radiative pathways for the excited state to decay, thus quenching fluorescence. Upon intercalation, the dye is held rigidly within the nucleic acid structure, restricting these non-radiative decay pathways and forcing the molecule to release its energy as fluorescence.
-
Hydrophobic Environment: The interior of the DNA double helix is a relatively hydrophobic environment compared to the aqueous cellular milieu. This change in the local environment can also contribute to the enhancement of the dye's quantum yield.
This "light-up" property upon binding to nucleic acids is the basis for the utility of classic dyes like ethidium bromide (EtBr) and propidium iodide (PI). The fluorescence intensity of these dyes can increase 20- to 30-fold upon intercalation.[2][3]
Caption: Mechanism of DNA intercalation by this compound dyes.
Intramolecular Charge Transfer (ICT) and Environmental Sensitivity
More advanced this compound-based probes are designed to be sensitive to their local environment, such as polarity, viscosity, or pH. This is often achieved by creating a molecule with an electron-donating group and an electron-accepting group, connected by the this compound core which acts as a π-conjugated bridge. This is known as a donor-π-acceptor (D-π-A) system.
Upon excitation, an intramolecular charge transfer (ICT) occurs, where an electron moves from the donor to the acceptor. The energy of this ICT state is highly sensitive to the polarity of the surrounding solvent. In polar solvents, the charge-separated ICT state is stabilized, leading to a red-shift in the emission spectrum. This property allows for the ratiometric sensing of solvent polarity.
Furthermore, by incorporating moieties that can undergo conformational changes, such as rotation, this compound derivatives can be designed as "molecular rotors." In low-viscosity environments, the molecule can freely rotate in the excited state, leading to non-radiative decay and low fluorescence. In viscous environments, this rotation is hindered, forcing the molecule to fluoresce. The fluorescence lifetime of these probes is often directly proportional to the viscosity of the medium.
Caption: Intramolecular Charge Transfer (ICT) in a D-π-A this compound dye.
A Comparative Look at Key this compound Dyes
The versatility of the this compound scaffold has led to a diverse array of fluorescent probes. The table below provides a comparative overview of the photophysical properties of some key examples.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Application |
| Ethidium Bromide (EtBr) | ~526 (bound to DNA) | ~605 (bound to DNA) | ~0.15 (bound to DNA) | Nucleic Acid Gel Staining |
| Propidium Iodide (PI) | ~535 (bound to DNA)[2] | ~617 (bound to DNA)[2] | ~0.2 (bound to DNA) | Dead Cell Staining, DNA Content |
| PBO | ~380 | ~480 (cyan) -> ~450 (blue) with OCl⁻ | Not reported | Hypochlorite Ion Sensing[4] |
| PHBQ | ~375 | ~450 (turn-on with Th⁴⁺) | Not reported | Thorium Ion Sensing[5] |
| PA1 | ~400 | ~550 | High Stokes Shift | Primary Amine Sensing |
Note: Photophysical properties, especially quantum yield, are highly dependent on the local environment (e.g., solvent, binding state).
Synthesis of the this compound Core
A foundational understanding of the synthesis of the this compound scaffold is crucial for the development of novel probes. While numerous methods exist, the Pictet-Hubert reaction is a classic and important approach.
This reaction involves the cyclization of an N-acyl-2-aminobiphenyl derivative under acidic conditions, typically using a dehydrating agent like phosphorus pentoxide (P₄O₁₀) or phosphorus oxychloride (POCl₃) at high temperatures.[6][7] The mechanism proceeds through an electrophilic aromatic substitution, where the acylated nitrogen attacks the adjacent phenyl ring to form the tricyclic this compound system.
Caption: Simplified workflow of the Pictet-Hubert reaction.
While effective, the harsh conditions of the classic Pictet-Hubert reaction can limit its applicability with sensitive functional groups. Modern synthetic chemistry has introduced milder, often palladium-catalyzed, methods for the construction of the this compound core, allowing for greater functional group tolerance and the synthesis of more complex and tailored fluorescent probes.
Experimental Protocols: From Benchtop to Live Cell Imaging
The practical application of this compound-based dyes is paramount. Here, we provide detailed, step-by-step methodologies for both a classic and an advanced application.
Protocol: Cell Viability Assessment using Propidium Iodide and Flow Cytometry
Principle: Propidium iodide is a membrane-impermeant dye. It can only enter cells with compromised cell membranes, a hallmark of late apoptosis or necrosis. By staining a cell population with PI and analyzing it with a flow cytometer, one can quantify the percentage of dead cells.
Materials:
-
Cell suspension
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide stock solution (e.g., 1 mg/mL in water)
-
RNase A solution (optional, to reduce RNA staining)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them once with cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspension: Gently resuspend the cell pellet in cold PBS to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add PI stock solution to the cell suspension to a final concentration of 1-10 µg/mL. If RNA staining is a concern, RNase A can be added at this step.
-
Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells immediately on a flow cytometer. Excite with a 488 nm or 561 nm laser and detect the emission in the red channel (typically around 617 nm).
-
Gating: Gate on the cell population based on forward and side scatter. The PI-positive population represents the dead cells.
Causality Behind Choices:
-
Cold PBS: Using cold buffer helps to slow down cellular processes and maintain cell integrity during the staining procedure.
-
Incubation in the dark: PI is a fluorophore and is susceptible to photobleaching. Incubation in the dark protects the dye from light-induced degradation, ensuring a strong and stable signal.
-
Immediate analysis: As PI stains dead cells, prolonged incubation can lead to an overestimation of cell death due to post-harvesting cellular degradation.
Protocol: Ratiometric Imaging of Intracellular pH with a this compound-Based Sensor
Principle: Certain this compound derivatives are designed as ratiometric pH sensors. Their fluorescence emission spectrum shifts in response to changes in pH. By capturing images at two different emission wavelengths and calculating the ratio of their intensities, a quantitative map of intracellular pH can be generated, which is independent of probe concentration and excitation intensity.
Materials:
-
Live cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)
-
This compound-based ratiometric pH probe
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Calibration buffers of known pH containing an ionophore (e.g., nigericin)
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for the probe.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on imaging dishes.
-
Probe Loading: Replace the culture medium with a pre-warmed solution of the this compound-based pH probe in live-cell imaging buffer. The optimal concentration and loading time should be determined empirically for each cell type and probe, but a typical starting point is 1-10 µM for 15-30 minutes at 37°C.[8]
-
Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging buffer to remove excess, non-internalized probe.
-
Imaging: Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂. Acquire images at two distinct emission wavelengths, corresponding to the pH-sensitive and isosbestic (or pH-insensitive) emission of the probe.
-
Calibration (Endpoint): To convert the fluorescence intensity ratios to absolute pH values, a calibration must be performed. Treat the cells with a series of calibration buffers of known pH, each containing an ionophore like nigericin. Nigericin equilibrates the intracellular and extracellular pH, allowing you to generate a standard curve of fluorescence ratio versus pH.[9]
-
Data Analysis: For each cell or region of interest, calculate the ratio of the fluorescence intensities from the two emission channels. Use the calibration curve to convert these ratios into pH values.
Causality Behind Choices:
-
Live-cell imaging buffer: Standard culture media often contain components like phenol red that are fluorescent and can interfere with the measurement. A dedicated imaging buffer provides a clean optical background.
-
Ratiometric imaging: This technique provides a self-referencing measurement, which corrects for variations in probe concentration between cells, photobleaching, and fluctuations in illumination intensity, leading to more accurate and quantitative data.[8]
-
Calibration with an ionophore: This is a critical step for obtaining quantitative pH measurements. The ionophore permeabilizes the cell membrane to protons, allowing the intracellular pH to be clamped to the known pH of the external buffer.
Troubleshooting Common Issues in Fluorescence Microscopy
Even with robust protocols, challenges can arise during fluorescence imaging. Here are some common problems and their solutions:
| Problem | Possible Cause | Solution |
| No or Weak Signal | Incorrect filter set; photobleaching; low probe concentration. | Verify that the excitation and emission filters match the spectral properties of your dye. Use an anti-fade mounting medium and minimize light exposure. Optimize the probe concentration and incubation time.[10] |
| High Background | Incomplete removal of unbound probe; autofluorescence. | Increase the number and duration of washing steps after probe loading. Use a dedicated live-cell imaging buffer without phenol red. Image in a spectral region where cellular autofluorescence is minimal.[11] |
| Phototoxicity | Excessive light exposure. | Reduce the excitation light intensity and exposure time. Use a more sensitive camera. For time-lapse imaging, increase the interval between acquisitions.[12] |
Future Directions: The Next Generation of this compound Probes
The field of this compound-based fluorescent dyes is continually evolving. Current research focuses on the development of probes with:
-
Near-Infrared (NIR) Emission: Probes that excite and emit in the NIR window (700-1700 nm) offer advantages for deep-tissue imaging due to reduced light scattering and lower autofluorescence from biological tissues.
-
Multiplexing Capabilities: Designing probes with distinct spectral properties that allow for the simultaneous imaging of multiple cellular targets or parameters.
-
Enhanced Photostability: Creating more robust dyes that can withstand prolonged imaging sessions without significant photobleaching.
-
Targeted Delivery: Conjugating this compound fluorophores to specific ligands (e.g., antibodies, peptides) to enable the targeted labeling of specific proteins or organelles.
The continued development of novel this compound-based fluorescent probes will undoubtedly provide researchers with increasingly powerful tools to unravel the complexities of cellular function in both health and disease.
References
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Sawminathan, S., Munusamy, S., Jothi, D., & Iyer, S. K. (2021). This compound-Based Donor/Acceptor Fluorescent Dyes: Synthesis, Photophysical Properties and Fluorometric Sensing of Biogenic Primary Amines. ChemistrySelect, 6(5), 858-864. Available at: [Link]
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Manickam, S., Enbanathan, S., Jothi, D., Munusamy, S., & Iyer, S. K. (2022). This compound based rapid “turn-on” fluorescent sensor for selective detection of Th4+ ion and its real-time application. New Journal of Chemistry, 46(12), 5643-5650. Available at: [Link]
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Enbanathan, S., Manickam, S., Munusamy,S., Jothi, D., Kumar, S. M., & Iyer, S. K. (2022). A this compound-based probe for selective detection of hypochlorite ions. New Journal of Chemistry, 46(10), 4693-4699. Available at: [Link]
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Luedtke, N. W., Liu, Q., & Tor, Y. (2003). Synthesis, photophysical properties, and nucleic acid binding of phenanthridinium derivatives based on ethidium. Bioorganic & medicinal chemistry, 11(23), 5235–5247. Available at: [Link]
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Miller, K. J., Brode, P. F., & Bolen, D. W. (1988). Ethidium Bromide Binding Sites in DNA Gel. Biopolymers, 27(9), 1547-1552. Available at: [Link]
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Theodorakis, E. A., & Ghiviriga, I. (2009). Molecular rotors: Synthesis and evaluation as viscosity sensors. Tetrahedron, 65(42), 8733-8738. Available at: [Link]
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Grillo-Hill, B. K., Webb, B. A., & Barber, D. L. (2014). Ratiometric imaging of pH probes. Methods in cell biology, 123, 429–448. Available at: [Link]
-
Su, W., et al. (2019). A Molecular Rotor Sensor for Detecting Mitochondrial Viscosity in Apoptotic Cells by Two-Photon Fluorescence Lifetime Imaging. Analytical Chemistry, 91(15), 10146-10153. Available at: [Link]
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Pictet-Hubert Reaction. Merck Index. Available at: [Link]
- Pictet, A., & Hubert, A. (1896). Ueber eine neue Synthese der Phenanthridin- und der Chrysen-Derivate. Berichte der deutschen chemischen Gesellschaft, 29(2), 1182-1189.
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Gliebov, E. M., & Shchegoleva, L. N. (2014). Come-back of this compound and phenanthridinium derivatives in the 21st century. Current Organic Chemistry, 18(24), 3058-3081. Available at: [Link]
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Enbanathan, S., Manickam, S., Munusamy, S., Jothi, D., Kumar, S. M., & Iyer, S. K. (2022). A this compound-based probe for selective detection of hypochlorite ion. New Journal of Chemistry, 46(10), 4693-4699. Available at: [Link]
-
Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence. Available at: [Link]
- Miller, K. J., Brode, P. F., & Bolen, D. W. (1988). Ethidium Bromide Binding Sites in DNA Gel. Biopolymers, 27(9), 1547-1552.
- Theodorakis, E. A., & Ghiviriga, I. (2009). Molecular rotors: Synthesis and evaluation as viscosity sensors. Tetrahedron, 65(42), 8733-8738.
-
Wang, L., et al. (2015). Ratiometric detection of pH fluctuation in mitochondria with a new fluorescein/cyanine hybrid sensor. Chemical Science, 6(6), 3323-3330. Available at: [Link]
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Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & biomolecular chemistry, 5(11), 1669-1678. Available at: [Link]
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Reinhardt, C. G., & Rephaeli, A. (1985). A comparative study of ethidium bromide complexes with dinucleotides and DNA: direct evidence for intercalation and nucleic acid. Biochemistry, 24(16), 4423–4429. Available at: [Link]
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Fluorescence Microscopy Errors. Evident. Available at: [Link]
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Attiach, C., et al. (2024). Red-shifted two-photon-sensitive this compound photocages: synthesis and characterisation. ChemRxiv. Available at: [Link]
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Kim, S. K., et al. (2014). Fluorescent chemosensors for Hg2+ ions based on a pyridine-attached this compound probe. New Journal of Chemistry, 38(10), 4874-4879. Available at: [Link]
-
Developing phenanthroimidazole-based fluorescent sensors for efficient analyte detection. University of Northern Iowa. Available at: [Link]
-
Li, M., et al. (2020). Single-Cell Sensitive Colorimetric pH Detection Based on Microscope Ratiometric Grayscale. ACS Omega, 5(20), 11467-11474. Available at: [Link]
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Troubleshooting guide. Montana Molecular. Available at: [Link]
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The Pictet Spengler Reaction Mechanism. YouTube. (2020). Available at: [Link]
-
Zaleski, K., et al. (2019). DNA Intercalating Near-Infrared Luminescent Lanthanide Complexes Containing Dipyrido[3,2-a:2′,3′-c]phenazine (dppz) Ligands: Synthesis, Crystal Structures, Stability, Luminescence Properties and CT-DNA Interaction. Molecules, 24(18), 3329. Available at: [Link]
-
Hannebique, C., et al. (2018). Design and validation of a new ratiometric intracellular pH imaging probe using lanthanide-doped upconverting nanoparticles. Nanoscale, 10(3), 1253-1261. Available at: [Link]
-
Liu, Y., et al. (2020). A Deoxyuridine-Based Far-Red Emitting Viscosity Sensor. Molecules, 25(23), 5727. Available at: [Link]
-
Bonasera, V., et al. (2007). Protocol for high-sensitivity/long linear-range spectrofluorimetric DNA quantification using ethidium bromide. BioTechniques, 43(2), 173-176. Available at: [Link]
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction. DePaul University. Available at: [Link]
-
Pictet-Spengler Reaction. Name-Reaction.com. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available at: [Link]
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- 12. Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Advanced Characterization and Synthetic Utility of Phenanthridine Analogues
Executive Summary
The phenanthridine scaffold (benzo[c]quinoline) represents a privileged structure in medicinal chemistry and materials science.[1] Historically recognized for the DNA-intercalating properties of derivatives like ethidium bromide, recent advances have repositioned this moiety as a versatile core for anticancer therapeutics, particularly benzo[c]this compound alkaloids (e.g., sanguinarine, chelerythrine), and optoelectronic materials. This guide synthesizes the structural classification, photophysical behaviors, and validated synthetic protocols for these analogues, providing a rigorous foundation for their application in drug discovery.
Structural Classification & Chemical Logic[1]
The this compound core is a planar, tricyclic heteroaromatic system. Its utility stems from its ability to undergo specific electronic perturbations based on substitution patterns.[1]
Core Classes
| Class | Structural Features | Key Representatives | Primary Application |
| Simple Phenanthridines | Tricyclic aromatic core; N-5 nitrogen is the primary basic site.[1] | This compound, Ethidium Bromide | DNA Staining, Intercalation |
| Benzo[c]phenanthridines | Tetracyclic system; often exist in equilibrium between a quaternary iminium (cationic) and pseudobase (neutral) form.[1] | Sanguinarine, Chelerythrine | Anticancer (Melanoma), Antimicrobial |
| Phenanthridinones | Carbonyl group at C-6; lactam character reduces basicity but increases metabolic stability.[1] | PJ-34 (PARP inhibitor analogue) | Enzyme Inhibition (PARP) |
| 6-Substituted Analogues | Functionalization at C-6 allows for tuning of lipophilicity and target specificity.[1] | 6-Phenylthis compound | Optoelectronics, Ligand Design |
The Iminium-Alkanolamine Equilibrium
A critical feature of benzo[c]phenanthridines is the pH-dependent equilibrium between the planar, cationic iminium form (active DNA intercalator) and the neutral alkanolamine form.
-
Acidic/Physiological pH: The quaternary ammonium species predominates, facilitating electrostatic attraction to the anionic phosphate backbone of DNA.
-
Basic pH: Nucleophilic attack by OH⁻ at C-6 forms the pseudobase, disrupting planarity and reducing fluorescence.[1]
Physicochemical & Photophysical Properties[1][2][3][4][5][6]
The planar rigidity of this compound derivatives results in high fluorescence quantum yields (
Photophysical Data Summary
| Compound | Quantum Yield ( | pKa (N-5) | Notes | ||
| This compound | 340 | 380 | ~0.02 | 4.6 | Weak fluorescence in water. |
| Ethidium Bromide | 510 | 590 | 0.15 (free) / >0.6 (bound) | N/A (Quaternary) | Fluorescence enhances ~20x upon DNA binding due to solvent shielding. |
| 7,9-Dimethoxy Derivative | 350 | 420 | 0.106 | ~5.2 | Methoxy groups increase electron density, enhancing |
| Sanguinarine | 470 | 580 | Variable | 7.4 (pseudobase eq) | Dual emission possible depending on pH.[1] |
Synthetic Architectures
Modern synthesis has shifted from radical cyclizations to transition-metal-catalyzed C-H activation, offering higher atom economy and regioselectivity.[1]
Visualized Synthetic Pathway
The following diagram illustrates a robust Pd-catalyzed cascade synthesis, a preferred method for generating diverse 6-substituted phenanthridines.
Figure 1: Palladium-catalyzed intramolecular C-H amidation pathway for this compound synthesis.[1] This cycle emphasizes the formation of the critical C-N bond via a palladacycle intermediate.
Protocol A: Pd-Catalyzed Synthesis of 6-Phenylthis compound
Objective: Synthesize 6-phenylthis compound via intramolecular C-H amidation of N-([1,1'-biphenyl]-2-yl)benzamide.
Reagents:
-
Substrate: N-([1,1'-biphenyl]-2-yl)benzamide (1.0 equiv)[1]
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Oxidant: PhI(OAc)₂ (2.0 equiv)[1]
-
Solvent: Toluene (anhydrous)[1]
Methodology:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the substrate (0.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and PhI(OAc)₂ (322 mg, 1.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with Argon (3 cycles) to remove ambient oxygen which can quench the active catalytic species.[1]
-
Solvation: Add anhydrous Toluene (5 mL) via syringe. Seal the tube.
-
Reaction: Heat the mixture to 100°C in an oil bath for 12 hours. The solution will typically darken as the Pd(II)/Pd(0) cycle progresses.
-
Workup: Cool to room temperature. Filter the reaction mixture through a pad of Celite to remove palladium residues. Wash the pad with Ethyl Acetate (20 mL).[1]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc 9:1) to yield the product as a white solid.[1]
Validation:
-
¹H NMR (CDCl₃): Characteristic downfield shift of protons adjacent to the newly formed pyridine ring.
-
Yield Expectations: 80-90% isolated yield.
Biological Mechanism of Action[7][8][9][10]
The pharmacological potency of phenanthridines, particularly in oncology and antimicrobial applications, is driven by their ability to intercalate into DNA and inhibit Topoisomerase enzymes.
Mechanism Diagram[1][2]
Figure 2: Pharmacodynamic cascade of this compound analogues.[1] The planar cation intercalates into DNA, stabilizing the Topoisomerase II-DNA cleavable complex, leading to irreversible double-strand breaks.
Protocol B: Fluorescence Displacement DNA Binding Assay
Objective: Determine the DNA binding constant (
Reagents:
-
Ct-DNA (Calf Thymus DNA) stock solution (1 mM bp).[1]
-
Ethidium Bromide (10 µM).[1]
-
Test Compound (1 mM stock in DMSO).[1]
-
Tris-HCl Buffer (10 mM, pH 7.4, 50 mM NaCl).[1]
Methodology:
-
Baseline Measurement: Prepare a solution containing 10 µM EtBr and 10 µM Ct-DNA in Tris buffer.[1] Allow to equilibrate for 5 minutes. Measure fluorescence (
) atngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> nm / nm. -
Titration: Aliquot the Test Compound into the EtBr-DNA complex solution in incremental steps (0, 2, 4, ... 50 µM final concentration).
-
Equilibration: After each addition, mix gently and incubate for 3 minutes to ensure equilibrium displacement.
-
Data Acquisition: Record the fluorescence intensity (
) after each addition. The intensity should decrease as the test compound displaces the highly fluorescent intercalated EtBr. -
Analysis: Plot
vs. [Concentration]. Calculate the apparent binding constant ( ) using the Stern-Volmer equation.
Self-Validation Check:
-
If
does not decrease, the compound does not compete for the intercalation site (suggests groove binding or no binding). -
Ensure DMSO concentration remains <1% to avoid solvent effects on DNA structure.[1]
References
-
Synthesis and Biological Activity of Benzo[c]phenanthridines
-
This compound DNA Intercal
-
Photophysical Properties of this compound Deriv
-
Modern Synthetic Str
-
Antimicrobial Applic
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- 3. DNA Intercalation Facilitates Efficient DNA-Targeted Covalent Binding of Phenanthriplatin [dspace.mit.edu]
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Review of phenanthridine chemistry and biological activity.
Executive Summary
Phenanthridine (benzo[c]quinoline) represents a privileged scaffold in medicinal chemistry, distinguished by its planar tricyclic nitrogen architecture. Historically utilized primarily as a fluorescent probe for nucleic acids (e.g., Ethidium Bromide), the scaffold has evolved into a potent template for oncological and antimicrobial therapeutics.[1][2] This guide dissects the transition from classical "brute force" synthesis to modern C-H activation methodologies and elucidates the structure-activity relationships (SAR) governing its dual mechanism of action: DNA intercalation and topoisomerase inhibition.
Part 1: Chemical Architecture & Synthesis
The this compound core is an isomer of acridine. Its biological potency stems from its extended
Structural Evolution
-
Classical Route (Morgan-Walls Reaction): Historically, synthesis relied on the dehydrative cyclization of
-acyl-2-biphenylamines using harsh reagents like POCl in boiling nitrobenzene. While effective, this method suffers from poor functional group tolerance and environmental toxicity. -
Modern Catalytic Route (C-H Activation): The paradigm has shifted toward transition-metal-catalyzed intramolecular C-H arylation. Palladium-catalyzed cycles allow for the construction of the central pyridine ring from
-biaryl amides or imines under mild conditions, preserving sensitive substituents required for biological efficacy.
Comparative Synthetic Strategies
| Feature | Classical (Morgan-Walls) | Modern (Pd-Catalyzed C-H Activation) | Radical Cyclization (Minisci-type) |
| Key Bond Formed | C=N (Cyclodehydration) | C-C (Biaryl coupling) | C-C (Radical attack) |
| Reagents | POCl | Pd(OAc) | AgNO |
| Atom Economy | Low (Phosphorus waste) | High | Moderate |
| Substrate Scope | Limited (Acid stable only) | Broad (Esters, nitriles, halides) | Broad (Heterocycles) |
Mechanism of Pd-Catalyzed Synthesis
The following diagram illustrates the catalytic cycle for the synthesis of this compound via intramolecular C-H activation, a dominant method in current drug discovery.
Figure 1: Palladium(II)-catalyzed intramolecular C-H activation mechanism for this compound synthesis.
Part 2: Biological Mechanism of Action
The biological activity of phenanthridines is bifurcated into direct genomic interaction and enzymatic inhibition.
DNA Intercalation & Topoisomerase Inhibition
The planar this compound cation acts as a "molecular shim."
-
Intercalation: The molecule slides between adjacent base pairs (preferentially 5'-pyrimidine-purine-3' sites), causing local unwinding of the double helix.
-
Topoisomerase Poisoning: This structural distortion stabilizes the Topoisomerase-DNA cleavable complex, preventing DNA religation. This effectively converts the enzyme into a DNA-damaging agent, triggering apoptosis.
Benzo[c]this compound Alkaloids (The "Sanguinarine" Class)
Natural alkaloids like Sanguinarine and Chelerythrine possess a quaternary nitrogen that enhances water solubility and DNA affinity.
-
Target: They inhibit microtubule assembly and induce oxidative stress.
-
Signaling: Sanguinarine downregulates anti-apoptotic proteins (Bcl-xL, XIAP) and upregulates Bax, leading to mitochondrial permeabilization.
Apoptotic Signaling Pathway
The following diagram details the cascade triggered by this compound-induced DNA damage.
Figure 2: Apoptotic signaling cascade induced by this compound-mediated DNA damage and Topoisomerase II inhibition.
Part 3: Therapeutic Applications & SAR[4]
Structure-Activity Relationships (SAR)
Recent medicinal chemistry efforts have defined the pharmacophore:
-
C6-Position: Substitution here is critical. Aryl groups (phenyl) often enhance lipophilicity and cellular uptake, while aminoalkyl chains can improve solubility and DNA interaction.
-
Quaternary Nitrogen (N5): Essential for electrostatic attraction to the negatively charged DNA backbone. However, permanently charged analogs (quaternary salts) often show higher toxicity than their neutral bases.
-
Ring Planarity: Absolute requirement for intercalation. Bulky substituents perpendicular to the ring plane abolish activity.
Emerging Therapeutic Areas
-
Oncology: Derivatives like Puntarenine and synthetic analogs (e.g., compound 8a from recent literature) show IC50 values in the nanomolar range against MCF-7 and HeLa lines [1].
-
Antimicrobial (TB): this compound-based amides have demonstrated potent activity against Mycobacterium tuberculosis (H37Rv strain), likely targeting ATP synthesis or cell wall integrity [2].
-
Neurodegeneration: Sanguinarine has been shown to inhibit
-amyloid aggregation, whereas structural isomers like Coralyne may promote it, highlighting the specificity of the scaffold [3].
Part 4: Experimental Protocols
Protocol A: Palladium-Catalyzed Synthesis of 6-Phenylthis compound
Rationale: This protocol utilizes a Suzuki-Miyaura type domino reaction, avoiding the toxicity of POCl
Materials:
- -(2-Iodophenyl)benzamide (1.0 equiv)
-
Pd(OAc)
(5 mol%) -
PPh
(10 mol%) -
Cs
CO (2.0 equiv) -
Solvent: Toluene (anhydrous)
Workflow:
-
Charge: In a glovebox or under Argon, add the amide, Pd catalyst, ligand, and base to a flame-dried Schlenk tube.
-
Solvate: Add degassed toluene (0.1 M concentration).
-
Reflux: Heat the mixture to 110°C for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Workup: Cool to RT, filter through a celite pad to remove inorganic salts.
-
Purification: Concentrate filtrate and purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).
-
Validation: Confirm structure via
H NMR (characteristic downfield shift of protons adjacent to N).
Protocol B: DNA Intercalation Assessment (Tm Melting Assay)
Rationale: A self-validating method to confirm the mechanism of action. Intercalators stabilize the double helix, increasing the melting temperature (Tm).
Materials:
-
Calf Thymus DNA (ctDNA) or specific oligonucleotide sequence.
-
Test Compound (this compound derivative).[1][2][3][4][5][6][7][8][9]
-
UV-Vis Spectrophotometer with temperature controller.
-
Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4.
Workflow:
-
Preparation: Prepare a 20
M solution of ctDNA in buffer. -
Dosing: Add test compound to achieve [Compound]/[DNA] ratios of 0, 0.1, 0.5, and 1.0.
-
Incubation: Allow equilibrium for 30 mins at 25°C.
-
Measurement: Heat samples from 25°C to 95°C at a rate of 1°C/min, monitoring absorbance at 260 nm (hyperchromicity).
-
Analysis: Plot Absorbance vs. Temperature. Determine Tm (inflection point).
-
Success Criteria: A
Tm > 5°C indicates strong intercalation.
-
References
-
Synthesis and Anticancer Activity Evaluation of Novel this compound Derivatives. Frontiers in Oncology (2019). Link
-
Design, synthesis and biological evaluation of this compound amide and 1,2,3-triazole analogues against Mycobacterium tuberculosis. Scientific Reports (2023). Link
-
Plant isoquinoline alkaloids as potential neurodrugs: A comparative study of the effects of benzo[c]this compound and berberine-based compounds on β-amyloid aggregation. Chemico-Biological Interactions (2021). Link[10]
-
Come-back of this compound and phenanthridinium derivatives in the 21st century. Beilstein Journal of Organic Chemistry (2014). Link
-
Synthesis of this compound and phenanthridinone derivatives based on Pd-catalyzed C-H activation. Beilstein J. Org. Chem. (2021).[8][11] Link
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- 3. Frontiers | Synthesis and Anticancer Activity Evaluation of Novel this compound Derivatives [frontiersin.org]
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Methodological & Application
Synthesis of Phenanthridine Derivatives: A Detailed Guide to Core Methodologies
Introduction: The Enduring Significance of the Phenanthridine Scaffold
The this compound nucleus, a nitrogen-containing tetracyclic aromatic system, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure allows for effective intercalation with DNA and RNA, a property that has been exploited in the development of numerous therapeutic agents and biological probes. This compound derivatives exhibit a remarkable breadth of biological activities, including anticancer, antibacterial, antiprotozoal, and antiviral properties.[1] Furthermore, their unique photophysical characteristics have led to their use as fluorescent dyes and in optoelectronic applications.[1]
Given their importance, the development of efficient and versatile synthetic routes to this compound and its derivatives is of paramount interest to researchers in drug discovery and organic synthesis. This guide provides an in-depth exploration of key synthetic methodologies, offering not just step-by-step protocols but also the underlying mechanistic principles that govern these transformations. Our focus is to empower researchers to not only replicate these methods but also to rationally adapt and innovate upon them.
Classical Approaches to this compound Synthesis
The Bischler-Napieralski Reaction: A Foundation of this compound Chemistry
The Bischler-Napieralski reaction is a classic and powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to form the this compound core. The reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide.[2]
Causality and Mechanistic Insights:
The driving force of this reaction is the electrophilic aromatic substitution onto an electron-rich aromatic ring. The choice of a strong dehydrating acid catalyst, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), is critical. These reagents activate the amide carbonyl group, transforming the relatively unreactive amide into a highly electrophilic nitrilium ion intermediate. This intermediate is then susceptible to attack by the ortho-position of the adjacent aryl ring, leading to cyclization. The subsequent elimination of a proton restores aromaticity, yielding the dihydroisoquinoline product. For substrates with less activated aromatic rings, harsher conditions, such as the use of phosphorus pentoxide (P₂O₅) in refluxing POCl₃, may be necessary to generate a more reactive pyrophosphate intermediate, which is an excellent leaving group.[3]
Diagram: Mechanism of the Bischler-Napieralski Reaction
Caption: Mechanism of the Bischler-Napieralski reaction for this compound synthesis.
Protocol 1: General Procedure for Bischler-Napieralski Synthesis of a Dihydrothis compound Derivative
-
Reactant Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-arylethylamide substrate (1.0 eq).
-
Reaction Setup: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Add an anhydrous solvent, such as dichloromethane (DCM) or toluene.
-
Addition of Catalyst: Carefully add the dehydrating agent, such as phosphorus oxychloride (POCl₃, 2-5 eq), to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding it to ice-water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Oxidation to this compound: The resulting dihydrothis compound can be oxidized to the corresponding this compound by heating with a catalyst such as palladium on carbon (Pd/C) in a suitable solvent or by using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
The Pictet-Spengler Reaction: Condensation and Cyclization
The Pictet-Spengler reaction is another foundational method that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[4] While classically used for tetrahydroisoquinolines, this reaction can be adapted for the synthesis of precursors to phenanthridines.
Causality and Mechanistic Insights:
The reaction proceeds through the initial formation of a Schiff base (imine) from the condensation of the amine and the carbonyl compound.[5] Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[5] This iminium ion then undergoes an intramolecular electrophilic attack on the electron-rich aryl ring to form a spirocyclic intermediate.[5] A subsequent rearrangement and deprotonation lead to the formation of the tetrahydroisoquinoline ring system. The choice of acid catalyst and solvent can significantly influence the reaction rate and yield.
Protocol 2: General Procedure for Pictet-Spengler Reaction
-
Reactant Preparation: In a round-bottom flask, dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., toluene, ethanol, or dichloromethane).
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Acid Catalysis: Add a catalytic amount of a protic acid (e.g., hydrochloric acid, sulfuric acid, or trifluoroacetic acid).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.
-
Workup:
-
Upon completion, cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: Purify the resulting tetrahydroisoquinoline derivative by column chromatography or recrystallization.
-
Conversion to this compound: The tetrahydroisoquinoline product would require subsequent oxidation and potentially other transformations to yield the fully aromatic this compound scaffold.
Modern Synthetic Approaches
The limitations of classical methods, such as harsh reaction conditions and limited functional group tolerance, have driven the development of more versatile and efficient modern techniques.[6]
Transition-Metal-Catalyzed Cross-Coupling and C-H Activation Strategies
Palladium-catalyzed reactions have revolutionized the synthesis of complex aromatic systems, including phenanthridines and their lactam analogues, phenanthridinones. These methods often involve the formation of key C-C and C-N bonds through sequential C-H functionalization or cross-coupling reactions.[7]
Causality and Mechanistic Insights:
These syntheses often employ a directing group, such as picolinamide, to facilitate ortho-C-H activation of one of the aryl rings by the palladium catalyst. This is followed by a cross-coupling reaction with an aryl halide or another coupling partner. The resulting biaryl intermediate then undergoes an intramolecular C-H activation and cyclization to form the this compound or phenanthridinone core. The choice of ligands, bases, and oxidants is crucial for achieving high efficiency and selectivity in these catalytic cycles. For instance, copper(II) acetate is often used as an oxidant in the final cyclization-oxidation step.[8]
Diagram: Palladium-Catalyzed Synthesis of Phenanthridinones
Caption: General workflow for palladium-catalyzed synthesis of phenanthridinones.
Protocol 3: Palladium-Catalyzed Synthesis of Phenanthridinones from 2-Bromobenzamides and o-Halobenzoic Acids [9]
-
Materials: 2-bromobenzamide derivative (1.0 eq), o-halobenzoic acid derivative (1.2 eq), Pd(OAc)₂ (5 mol%), ligand (e.g., SPhos, 10 mol%), K₂CO₃ (2.0 eq), anhydrous solvent (e.g., dioxane or toluene).
-
Reaction Setup: To a Schlenk tube or a sealed vial, add the 2-bromobenzamide, o-halobenzoic acid, Pd(OAc)₂, ligand, and K₂CO₃. Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Reaction Conditions: Add the anhydrous solvent and stir the mixture at 110-120 °C for 10-24 hours. Monitor the reaction by TLC.
-
Workup:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Table 1: Substrate Scope for Palladium-Catalyzed Phenanthridinone Synthesis [9]
| Entry | 2-Bromobenzamide Substituent | o-Halobenzoic Acid Substituent | Product Yield (%) |
| 1 | H | H | 75 |
| 2 | 4-Me | H | 79 |
| 3 | 4-F | H | 71 |
| 4 | 4-Cl | H | 62 |
| 5 | H | 4,5-di-OMe | 88 |
Radical Cyclization of Biphenyl Isocyanides
Radical-mediated reactions offer a powerful and often milder alternative for the construction of the this compound skeleton. A notable example is the radical insertion and cyclization of biphenyl isocyanides.[6]
Causality and Mechanistic Insights:
This method typically involves the generation of a radical species from a precursor (e.g., from an ether or amide using an initiator like tert-butyl hydroperoxide, TBHP). This radical then adds to the isocyanide carbon of the biphenyl isocyanide substrate, forming a vinyl radical intermediate. This is followed by a rapid 6-endo-trig cyclization onto the adjacent aryl ring. The resulting cyclohexadienyl radical then undergoes oxidation and deprotonation to afford the aromatic this compound product. Microwave irradiation can significantly accelerate these reactions, reducing reaction times from hours to minutes.[6][10]
Diagram: Radical Cyclization of Biphenyl Isocyanides
Caption: General mechanism for the radical cyclization of biphenyl isocyanides.
Protocol 4: Microwave-Assisted Radical Synthesis of Phenanthridines [6]
-
Materials: Biphenyl isocyanide (1.0 eq), radical precursor (e.g., THF, diethyl ether, or N,N-dimethylformamide; used as solvent or co-solvent), Fe(acac)₂ (5 mol%), DBU (10 mol%), TBHP (anhydrous, 5 M in decane, 2.0 eq), anhydrous benzene (as solvent).
-
Reaction Setup: In a microwave reaction vial, combine the biphenyl isocyanide, Fe(acac)₂, and DBU. Add the radical precursor and anhydrous benzene.
-
Reaction Conditions: Seal the vial and purge with an inert gas. Add the TBHP solution. Place the vial in a microwave reactor and irradiate at a specified temperature (e.g., 120-140 °C) for a short duration (e.g., 15-30 minutes), until the starting material is consumed (monitored by TLC).
-
Workup:
-
After the reaction, cool the vial to room temperature.
-
Wash the reaction mixture with brine.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired this compound derivative.
Table 2: Examples of Microwave-Assisted Radical Synthesis of Phenanthridines [6]
| Entry | Biphenyl Isocyanide | Radical Precursor | Product | Yield (%) |
| 1 | 2-Isocyanobiphenyl | Diethyl Ether | 6-(1-Ethoxyethyl)this compound | 89 |
| 2 | 2-Isocyano-4'-methylbiphenyl | Tetrahydrofuran | 6-(Tetrahydrofuran-2-yl)-8-methylthis compound | 85 |
| 3 | 2-Isocyano-4-methoxybiphenyl | N,N-Dimethylformamide | 6-(Dimethylaminocarbonyl)-2-methoxythis compound | 72 |
Conclusion
The synthesis of this compound derivatives is a rich and evolving field. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions remain valuable for certain applications, modern transition-metal-catalyzed and radical-based approaches offer milder conditions, broader substrate scope, and greater functional group tolerance. The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the mechanistic underpinnings of each method, researchers can make informed decisions and develop robust and efficient syntheses for this important class of heterocyclic compounds.
References
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Bentham Science Publishers. (2022). A Review on Synthetic Approaches of this compound. Retrieved from [Link]
-
Organic Syntheses. (2022). Synthesis of Phenanthridinones via the Palladium- Catalyzed Annulation of Benzyne. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
ChemRxiv. (2019). Synthesis of this compound by Palladium Catalyzed Suzuki Coupling and Condensation Reaction. Retrieved from [Link]
-
YouTube. (2022). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Retrieved from [Link]
-
ACS Publications. (2023). Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. Retrieved from [Link]
-
ACS Publications. (2016). Microwave-Assisted Synthesis of Phenanthridines by Radical Insertion/Cyclization of Biphenyl Isocyanides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Isoquinolino[5,4-ab]this compound Derivatives via Pictet–Spengler Reaction | Request PDF. Retrieved from [Link]
-
ACS Publications. (2021). Bischler–Napieralski Synthesis of 6-Alkynyl Phenanthridines Based on Tf2O-Promoted Electrophilic Activation of N-Aryl-2-propynamides. Retrieved from [Link]
-
ACS Publications. (2016). Microwave-Assisted Synthesis of Phenanthridines by Radical Insertion/Cyclization of Biphenyl Isocyanides. Retrieved from [Link]
-
PubMed. (2016). Microwave-Assisted Synthesis of Phenanthridines by Radical Insertion/Cyclization of Biphenyl Isocyanides. Retrieved from [Link]
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Application Notes and Protocols: The Pictet-Hubert Reaction for Phenanthridine Synthesis
For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Strategic Importance of the Phenanthridine Core
The this compound scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and functional materials.[1] Its rigid, planar structure allows for effective DNA intercalation, making this compound derivatives potent agents in medicinal chemistry.[2] Notable applications include anticancer, antiprotozoal, and antibacterial agents, as well as fluorescent dyes like ethidium bromide used ubiquitously in molecular biology.[1][3] Given their significance, the development of efficient synthetic routes to access this core is of paramount importance to the drug development pipeline.[4]
Among the classical methods, the Pictet-Hubert reaction, first reported in 1896, remains a fundamental and powerful tool for the construction of the this compound ring system.[5] This guide provides an in-depth analysis of the reaction's mechanism, critical parameters, and a detailed, field-proven protocol for its successful implementation.
The Core Reaction: Mechanism and Guiding Principles
The Pictet-Hubert reaction is, at its core, a dehydrative cyclization of an N-acyl-2-aminobiphenyl derivative.[5] The reaction is driven by the formation of a new carbon-carbon bond via intramolecular electrophilic aromatic substitution.
The Mechanistic Pathway
Understanding the step-by-step mechanism is crucial for rational optimization and troubleshooting. The process is generally facilitated by a Lewis acid or a strong protic acid under thermal conditions.
-
Activation of the Carbonyl: The Lewis acid (e.g., ZnCl₂, POCl₃) coordinates to the carbonyl oxygen of the amide. This coordination withdraws electron density, rendering the carbonyl carbon significantly more electrophilic.[6]
-
Intramolecular Electrophilic Attack: The electron-rich, unsubstituted phenyl ring of the biphenyl system acts as the nucleophile, attacking the activated carbonyl carbon. This is the key ring-closing step, forming a tricyclic intermediate.
-
Dehydration and Aromatization: The resulting intermediate undergoes dehydration (loss of a water molecule) to form a dihydro-phenanthridine species.
-
Oxidation (Aromatization): The dihydro-phenanthridine is subsequently oxidized to yield the final, stable aromatic this compound product. In many classical procedures, this oxidation occurs in situ, sometimes facilitated by the reaction conditions or an oxidizing agent present.
// Nodes Start [label="N-Acyl-2-aminobiphenyl", fillcolor="#F1F3F4", fontcolor="#202124"]; LA_Complex [label="Lewis Acid-Carbonyl Complex\n(Enhanced Electrophilicity)", fillcolor="#E8F0FE", fontcolor="#202124"]; Cyclized_Int [label="Cyclized Intermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; Dihydro [label="Dihydrothis compound", fillcolor="#E6F4EA", fontcolor="#202124"]; Product [label="this compound Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> LA_Complex [label="1. Lewis Acid\n Coordination", color="#EA4335"]; LA_Complex -> Cyclized_Int [label="2. Intramolecular\n Electrophilic Attack", color="#34A853"]; Cyclized_Int -> Dihydro [label="3. Dehydration\n (-H₂O)", color="#FBBC05"]; Dihydro -> Product [label="4. Oxidation\n (Aromatization)", color="#4285F4"]; }
Caption: Fig. 1: Generalized Mechanism of the Pictet-Hubert Reaction
The Role of the Catalyst: Why Choose a Lewis Acid?
The amide carbonyl is typically not electrophilic enough to be attacked by an unactivated benzene ring. A Lewis acid is essential to "turn on" the reactivity.
-
Classical Reagents: Historically, harsh reagents like zinc chloride (ZnCl₂) at high temperatures (250-300°C), phosphorus pentoxide (P₄O₁₀), or phosphorus oxychloride (POCl₃) were employed.[5][7] These conditions are effective but suffer from low functional group tolerance.[7]
-
Modern Alternatives: Milder Lewis acids can sometimes be used, potentially lowering the required temperature and improving substrate scope. The choice of Lewis acid can influence reaction rates and yields, and screening may be necessary for new substrates.[8]
Application Notes: A Practical Guide to Implementation
Substrate Scope and Critical Considerations
The success of the Pictet-Hubert reaction is highly dependent on the nature of the starting N-acyl-2-aminobiphenyl.
-
The Biphenyl Moiety: The phenyl ring that initiates the cyclization must be sufficiently nucleophilic. Electron-donating groups (EDGs) on this ring, such as methoxy or alkyl groups, will accelerate the reaction. Conversely, strong electron-withdrawing groups (EWGs) like nitro or cyano can deactivate the ring and may prevent cyclization entirely.
-
The Acyl Group: The nature of the acyl group (R-C=O) also plays a role. Formamides (R=H) and acetamides (R=CH₃) are common starting points. Bulky acyl groups may sterically hinder the cyclization step.
| Starting Material | Activating/Deactivating Group | Expected Outcome | Causality |
| N-formyl-4'-methoxy-2-aminobiphenyl | Methoxy (EDG) on attacking ring | Favorable, potentially lower temp | Increased nucleophilicity of the attacking ring accelerates electrophilic substitution. |
| N-acetyl-4'-nitro-2-aminobiphenyl | Nitro (EWG) on attacking ring | Unfavorable, may require harsh conditions or fail | Decreased nucleophilicity of the attacking ring slows or prevents the key C-C bond formation. |
| N-pivaloyl-2-aminobiphenyl | Pivaloyl (bulky acyl group) | Potentially lower yield | Steric hindrance may impede the necessary orbital alignment for the intramolecular attack. |
Optimizing Reaction Conditions
-
Temperature: This is a critical parameter. Classical protocols often require very high temperatures (>200°C).[5] The optimal temperature is a balance between providing enough energy to overcome the activation barrier and preventing thermal decomposition of the starting material or product. Insight: Always start with a lower temperature and gradually increase it while monitoring the reaction by TLC or LCMS. A sudden change in the TLC profile (e.g., charring at the baseline) indicates decomposition.
-
Catalyst Loading: While stoichiometric amounts of Lewis acids like ZnCl₂ are often used, catalytic amounts of stronger acids may be sufficient. Overloading the catalyst can sometimes lead to side reactions or complex purification.
-
Solvent: The original Pictet-Hubert was often run neat (without solvent).[5] The Morgan-Walls modification uses a high-boiling solvent like nitrobenzene.[5] The choice of an appropriate high-boiling, inert solvent (e.g., diphenyl ether, Dowtherm A) can improve heat transfer and reaction homogeneity.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of the parent this compound from N-formyl-2-aminobiphenyl, a representative example of the Pictet-Hubert reaction using phosphorus oxychloride.
Safety Precautions: This reaction involves corrosive and toxic reagents and requires high temperatures. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Phosphorus oxychloride is highly corrosive and reacts violently with water.
Reagents and Equipment
-
N-formyl-2-aminobiphenyl
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Nitrobenzene (as solvent)
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and a gas outlet/drying tube
-
Heating mantle with a temperature controller and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve N-formyl-2-aminobiphenyl (e.g., 5.0 g, 1 equiv) in nitrobenzene (25 mL).
-
Addition of Catalyst: While stirring, slowly and carefully add phosphorus oxychloride (e.g., 8 mL, ~3.5 equiv) to the solution. The addition is exothermic and may cause the mixture to warm.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 100-110 °C using a heating mantle. Maintain this temperature for 3-4 hours. Causality: This heating step provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots, quenching them carefully in aqueous base, extracting with ethyl acetate, and analyzing by TLC or LCMS to observe the disappearance of the starting material.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare an ice bath and carefully pour the reaction mixture onto crushed ice. Extreme Caution: This quench is highly exothermic and will release HCl gas. Perform this step slowly in the back of the fume hood.
-
Basification and Extraction: Slowly add 10% NaOH solution to the quenched mixture until it is strongly alkaline (pH > 10). This neutralizes the acids and precipitates the crude product. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to remove the DCM. The remaining nitrobenzene can be removed by steam distillation or vacuum distillation.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.
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Caption: Fig. 2: Experimental Workflow for this compound Synthesis
Conclusion: A Timeless Reaction for Modern Discovery
The Pictet-Hubert reaction is a testament to the enduring power of classical name reactions in organic synthesis. While modern, transition-metal-catalyzed methods have emerged, the Pictet-Hubert reaction offers a direct, often high-yielding route to the this compound core from readily available starting materials.[7] A thorough understanding of its mechanism and careful control over reaction parameters are key to leveraging this powerful transformation in the synthesis of novel therapeutics and advanced materials.
References
-
RSC. (n.d.). Recent developments in the synthesis of phenanthridines. Royal Society of Chemistry. Retrieved from
- Google Patents. (n.d.). A kind of synthetic method of 2-aminobiphenyl compound.
-
ResearchGate. (n.d.). A Review on Synthetic Approaches of this compound | Request PDF. Retrieved from
- PubMed. (2020). The Pictet-Spengler Reaction Updates Its Habits.
-
ResearchGate. (n.d.). Methods for the Synthesis of Phenanthridines. Retrieved from
- Wikipedia. (n.d.). This compound.
-
PubMed Central. (2025). Pyrrolo‐Fused Phenanthridines as Potential Anticancer Agents: Synthesis, Prediction, and Biological Evaluation. Retrieved from
-
Benchchem. (n.d.). Optimization of reaction conditions for the Pictet-Spengler synthesis. Retrieved from
- Wiley Online Library. (n.d.). Pictet-Hubert Reaction.
-
PubMed Central. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Retrieved from
-
PubMed Central. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from
- PubMed. (2020). This compound Derivatives as Promising New Anticancer Agents: Synthesis, Biological Evaluation and Binding Studies.
-
MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from
- PubMed. (2003). Highly efficient Lewis acid-catalysed Pictet-Spengler reactions discovered by parallel screening.
-
Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved from
- Wikipedia. (n.d.). Pictet–Spengler reaction.
-
YouTube. (2020). 07 Lewis acids & bases CHE10063. Retrieved from
-
ScienceDirect. (2011). On the choice of Lewis acids for the Prins reaction; two total syntheses of (±)-Civet. Retrieved from
Sources
- 1. Pyrrolo‐Fused Phenanthridines as Potential Anticancer Agents: Synthesis, Prediction, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound derivatives as promising new anticancer agents: synthesis, biological evaluation and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. youtube.com [youtube.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. dobbsgroupqm.wordpress.com [dobbsgroupqm.wordpress.com]
Application Notes & Protocols: A Guide to the Morgan–Walls Reaction for Phenanthridine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Morgan–Walls reaction, a classical yet effective method for the synthesis of the phenanthridine scaffold. As a foundational tool in heterocyclic chemistry, understanding this reaction's nuances is critical for professionals engaged in the discovery of novel therapeutics and functional materials.
Introduction: The Significance of the this compound Core and its Synthesis
The this compound nucleus is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar, and heteroaromatic structure is central to a wide array of biologically active molecules, including DNA intercalating agents, anticancer drugs, and antiparasitic compounds.[1][2] Notable examples include the fluorescent stain ethidium bromide and the cell viability probe propidium iodide, both of which are indispensable tools in molecular biology.[3] The therapeutic potential of this scaffold is further highlighted by natural products like sanguinarine, which exhibits significant antitumor properties.[4][5]
Given its importance, numerous synthetic strategies have been developed to access the this compound framework.[2] Among the classical methods, the Morgan–Walls reaction stands out for its directness. It facilitates the construction of the central heterocyclic ring through an intramolecular dehydrative cyclization of N-acyl-2-aminobiphenyls.[1][6] This reaction, typically employing phosphorus oxychloride (POCl₃) at high temperatures, offers a robust pathway to substituted phenanthridines from readily accessible precursors.[7]
Reaction Mechanism: An Electrophilic Aromatic Substitution Cascade
The Morgan–Walls reaction is fundamentally an intramolecular electrophilic aromatic substitution. The process is driven by a strong dehydrating agent and Lewis acid, phosphorus oxychloride (POCl₃), which activates the amide carbonyl for cyclization.
The key mechanistic steps are as follows:
-
Activation of the Amide: The lone pair of the amide oxygen attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of chloride, forming a highly reactive phosphonium intermediate. Subsequent elimination of dichlorophosphoric acid generates a key nitrilium ion species.
-
Electrophilic Attack: The electron-rich aromatic ring of the second biphenyl moiety acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. This step forges the crucial C-C bond, closing the central ring and forming a dihydro-phenanthridinium intermediate.
-
Aromatization: The reaction concludes with the elimination of a proton from the newly formed ring, leading to the re-aromatization of the system and yielding the stable this compound product.
The high temperature required for the reaction, often in a high-boiling solvent like nitrobenzene, provides the necessary activation energy for the cyclization step.[7]
Caption: The mechanistic pathway of the Morgan–Walls reaction.
Detailed Experimental Protocol: Synthesis of a Representative this compound
This protocol describes a general procedure for the synthesis of a 6-substituted this compound from an N-acyl-2-aminobiphenyl precursor.
Disclaimer: This protocol involves hazardous materials and high temperatures. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Materials and Reagents
-
Starting Material: N-Acyl-2-aminobiphenyl (1.0 eq)
-
Dehydrating Agent/Catalyst: Phosphorus oxychloride (POCl₃, freshly distilled, ~3-5 eq)
-
Solvent: Nitrobenzene (anhydrous)
-
Workup:
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
-
Purification: Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the N-acyl-2-aminobiphenyl (1.0 eq).
-
Add anhydrous nitrobenzene to dissolve the starting material (concentration typically 0.1-0.5 M).
-
-
Reagent Addition:
-
Begin stirring the solution under a positive pressure of nitrogen.
-
Carefully add freshly distilled phosphorus oxychloride (3-5 eq) to the flask dropwise via a syringe at room temperature. The addition may be exothermic.
-
-
Cyclization Reaction:
-
Heat the reaction mixture to reflux (the boiling point of nitrobenzene is ~210 °C).
-
Maintain the reflux for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
-
-
Workup and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the dark reaction mixture over crushed ice. Caution: This quenching process is highly exothermic and releases HCl gas. Ensure efficient ventilation.
-
Neutralize the acidic aqueous solution by slowly adding a saturated solution of NaHCO₃ until the effervescence ceases and the pH is ~7-8.[4]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to remove the solvent. The high-boiling nitrobenzene may require vacuum distillation for complete removal.
-
Purify the resulting crude residue by column chromatography on silica gel to afford the pure this compound product.[4]
-
Caption: A typical experimental workflow for the Morgan–Walls reaction.
Data Summary and Reaction Parameters
The efficiency of the Morgan–Walls reaction is highly dependent on the substrate and reaction conditions.
| Parameter | Typical Range / Condition | Rationale & Notes |
| Temperature | 180 - 210 °C | High thermal energy is required to overcome the activation barrier for the intramolecular cyclization. |
| Reaction Time | 4 - 16 hours | Substrate-dependent. Electron-rich systems may react faster. Progress should be monitored by TLC. |
| Solvent | Nitrobenzene, Polyphosphoric acid (PPA) | A high-boiling, inert solvent is necessary. PPA can sometimes be used as both solvent and catalyst. |
| Dehydrating Agent | POCl₃, P₂O₅ | POCl₃ is most common, acting as both a Lewis acid and a dehydrating agent to form the reactive intermediate. |
| Substrate Scope | Tolerates various aromatic substituents. | Electron-donating groups on the cyclizing ring can enhance the rate of reaction. Steric hindrance near the reaction site can lower yields. |
| Typical Yields | 30 - 70% | Yields are often moderate due to the harsh reaction conditions which can lead to charring and side products. |
Best Practices and Troubleshooting
-
Expertise & Causality:
-
Anhydrous Conditions: The success of the reaction hinges on the efficiency of the dehydration step. Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used. POCl₃ is highly sensitive to moisture and should be handled accordingly.
-
Freshness of POCl₃: Phosphorus oxychloride can degrade over time. Using freshly distilled POCl₃ is crucial for achieving consistent and optimal results.
-
Solvent Choice: Nitrobenzene is an excellent high-boiling solvent but is toxic and can be difficult to remove. Steam distillation or high-vacuum distillation is often required for its complete removal post-reaction.
-
-
Troubleshooting Common Issues:
-
Low or No Yield:
-
Cause: Insufficient temperature or reaction time.
-
Solution: Ensure the reaction mixture is vigorously refluxing. Extend the reaction time and monitor carefully by TLC.
-
Cause: Deactivated substrate (e.g., strong electron-withdrawing groups).
-
Solution: Harsher conditions (higher temperature, longer time) may be required, or an alternative synthetic route should be considered.
-
-
Formation of Char/Tar:
-
Cause: The harsh, high-temperature acidic conditions can lead to polymerization and decomposition.
-
Solution: While difficult to avoid completely, ensuring a clean reaction setup and high-purity reagents can minimize side reactions. A slow, controlled heating ramp may also be beneficial.
-
-
Difficult Purification:
-
Cause: Presence of baseline, insoluble material.
-
Solution: Filter the crude product through a plug of silica or celite after solvent removal but before column chromatography to remove intractable tars.
-
-
References
-
Synthetic Strategies in the Preparation of Phenanthridinones. (2021). National Center for Biotechnology Information. [Link]
-
Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Gao, Y., et al. (2020). Synthesis of Phenanthridines through Iodine-Supported Intramolecular C–H Amination and Oxidation under Visible Light. The Journal of Organic Chemistry, 85(19), 12187–12198. [Link]
-
Morgan–Walls reaction | Request PDF. (n.d.). ResearchGate. [Link]
-
Methods for the Synthesis of Phenanthridines. (n.d.). ResearchGate. [Link]
-
Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. (2021). PubMed Central. [Link]
-
A Review on Synthetic Approaches of this compound. (2022). Ingenta Connect. [Link]
-
This compound - Wikipedia. (n.d.). Wikipedia. [Link]
-
Synthesis and Anticancer Activity Evaluation of Novel this compound Derivatives. (2019). National Center for Biotechnology Information. [Link]
-
(PDF) Synthesis and Anticancer Activity Evaluation of Novel this compound Derivatives. (2019). ResearchGate. [Link]
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- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Anticancer Activity Evaluation of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
Palladium-catalyzed synthesis of phenanthridinones.
Application Note: Palladium-Catalyzed Synthesis of Phenanthridinones
Executive Summary & Strategic Value
Phenanthridinones (phenanthridin-6(5H)-ones) are privileged heterocyclic scaffolds found in numerous bioactive alkaloids (e.g., crinasiadine, phenaglydon) and clinically significant PARP inhibitors (e.g., rucaparib derivatives). Traditional synthesis often relies on harsh Schmidt rearrangements or radical cyclizations.
This guide details three distinct, high-fidelity Palladium-catalyzed methodologies to access this core. We prioritize Pd(II)-catalyzed intramolecular C–H arylation for its operational simplicity and Pd-catalyzed benzamide-aryne annulation for its convergent modularity.
Key Applications:
-
Medicinal Chemistry: Rapid library generation of PARP inhibitors.
-
Total Synthesis: Late-stage functionalization of Amaryllidaceae alkaloids.
-
Process Chemistry: Scalable routes avoiding explosive azide intermediates.
Critical Mechanistic Insight: The CMD Pathway
Understanding the mechanism is prerequisite to troubleshooting. The dominant pathway for intramolecular cyclization of N-substituted-2-halobenzamides is the Concerted Metalation-Deprotonation (CMD) .
Unlike standard electrophilic aromatic substitution, the Pd(II) center does not attack the arene directly. Instead, a carbonate or pivalate base coordinates to the Palladium, acting as an intramolecular proton shuttle to lower the energy barrier for C–H bond cleavage.
Implication for Protocol Design:
-
Base Selection: Carbonate bases (Cs₂CO₃, K₂CO₃) are critical not just for neutralizing acid, but for the C–H activation step itself.
-
Solvent Effect: Polar aprotic solvents (DMA, DMF) are required to solubilize the inorganic base and stabilize the polar transition state.
Methodology A: Intramolecular C–H Arylation (The "Standard" Protocol)
This protocol is the most robust method for cyclizing N-aryl-2-halobenzamides. It utilizes a Pd(II)/Pd(0) manifold facilitated by a bulky, electron-rich phosphine ligand.
Reference: Validated based on the work of Peng et al. (2011) and subsequent optimizations.
Reaction Setup Table
| Component | Role | Equiv. / Conc. | Specific Reagent |
| Substrate | Precursor | 1.0 equiv | N-Methyl-N-phenyl-2-bromobenzamide |
| Catalyst | Pre-catalyst | 5 mol% | Pd(OAc)₂ (Palladium(II) acetate) |
| Ligand | Stabilizer/Activator | 10 mol% | PCy₃ (Tricyclohexylphosphine) |
| Base | CMD Shuttle | 2.0 equiv | Cs₂CO₃ (Cesium carbonate, anhydrous) |
| Solvent | Medium | 0.2 M | DMA (N,N-Dimethylacetamide), Anhydrous |
Step-by-Step Protocol
-
Preparation (Glovebox/Schlenk Line):
-
Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PCy₃ (28.0 mg, 0.10 mmol).
-
Add the substrate (1.0 mmol) and anhydrous Cs₂CO₃ (652 mg, 2.0 mmol).
-
Note: Cs₂CO₃ is hygroscopic. Grind to a fine powder in a mortar/pestle inside the glovebox for maximum surface area.
-
-
Solvation & Degassing:
-
Add anhydrous DMA (5.0 mL).
-
Seal the tube. Perform three Freeze-Pump-Thaw cycles to remove dissolved O₂.
-
Why? Oxygen can oxidize the phosphine ligand (PCy₃ → O=PCy₃), killing the catalyst.
-
-
Reaction:
-
Place the tube in a pre-heated oil bath at 130 °C .
-
Stir vigorously (800+ RPM) for 12–18 hours. The reaction mixture usually turns dark brown/black.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.
-
Wash the filtrate with water (3 x 15 mL) to remove DMA. Crucial: DMA has a high boiling point; aqueous washes are more effective than evaporation.
-
Wash with Brine (1 x 15 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc (typically 4:1 to 1:1 gradient).
-
Methodology B: Benzamide-Aryne Annulation (The "Convergent" Protocol)
This method constructs the phenanthridinone core by coupling an o-halobenzamide with an aryne (generated in situ). It is ideal when the biaryl backbone is not pre-formed.
Reference: Adapted from Organic Syntheses 2022, 99, 159-173.
Reaction Setup Table
| Component | Role | Equiv. | Specific Reagent |
| Substrate A | Electrophile | 1.0 equiv | 2-Bromo-N-ethylbenzamide |
| Substrate B | Aryne Precursor | 2.0 equiv | 2-(Trimethylsilyl)phenyl triflate |
| Catalyst | Catalyst | 5 mol% | Pd(OAc)₂ |
| Ligand | Ligand | 10 mol% | dppm (Bis(diphenylphosphino)methane) |
| Activator | Fluoride Source | 4.0 equiv | CsF (Cesium Fluoride) |
| Solvent | Medium | 0.1 M | Toluene / Acetonitrile (4:1 ratio) |
Step-by-Step Protocol
-
Assembly:
-
To a dry pressure vial or round-bottom flask, add Pd(OAc)₂ , dppm , CsF , and 2-Bromo-N-ethylbenzamide .
-
Purge with N₂ for 5 minutes.[1]
-
-
Aryne Generation Control:
-
Add the solvent mixture (Toluene/MeCN).
-
Add 2-(Trimethylsilyl)phenyl triflate via syringe.[1]
-
Note: The CsF triggers the elimination of the silyl/triflate groups to generate the reactive benzyne intermediate in situ.
-
-
Heating:
-
Work-up:
Visualized Pathways
Diagram 1: The CMD Catalytic Cycle (Method A)
This diagram illustrates the critical role of the carbonate base in the C-H activation step.
Caption: The Concerted Metalation-Deprotonation (CMD) cycle. Note the critical ligand exchange step where carbonate displaces bromide to enable C-H activation.
Diagram 2: Benzamide-Aryne Annulation Workflow (Method B)
Caption: Convergent synthesis workflow. The fluoride source triggers aryne formation, which is immediately trapped by the organopalladium species.
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| No Conversion | Catalyst Poisoning (O₂) | Ensure rigorous degassing (Freeze-Pump-Thaw). Use fresh PCy₃ (should be white solid, not yellow). |
| Dehalogenation | Protodehalogenation | Solvent is "wet" (acting as H-source). Use strictly anhydrous DMA/DMF. |
| Low Yield | Incomplete C-H Activation | Switch base to Ag₂CO₃ or add pivalic acid (30 mol%) as a proton shuttle additive. |
| Pd Black Precipitate | Ligand Dissociation | Increase Ligand:Pd ratio to 3:1. Lower temperature to 110 °C and extend time. |
Safety Considerations
-
Heavy Metals: Palladium compounds are toxic. Handle in a fume hood.
-
Carbon Monoxide (if using carbonylative method): CO is a silent killer. Use a CO detector and work in a well-ventilated hood.
-
Pressure: Reactions in sealed tubes at 130 °C generate significant internal pressure. Use appropriate blast shields.
References
-
Peng, J., Chen, T., Chen, C., & Li, B. (2011). Palladium-Catalyzed Intramolecular C–H Activation/C–C Bond Formation: A Straightforward Synthesis of Phenanthridines. The Journal of Organic Chemistry, 76(22), 9507–9513. Link
-
Lu, C., Dubrovskiy, A. V., & Larock, R. C. (2012).[4] Palladium-Catalyzed Annulation of Arynes by o-Halobenzamides: Synthesis of Phenanthridinones.[6][8][9] The Journal of Organic Chemistry, 77(19), 8648–8656. Link
-
Holmbo, S. D., et al. (2022).[1] Synthesis of Phenanthridinones via the Palladium-Catalyzed Annulation of Benzyne.[6][8] Organic Syntheses, 99, 159-173.[1] Link[1]
-
Zhang, H., et al. (2013). Palladium-Catalyzed Oxidative Insertion of Carbon Monoxide to N-Sulfonyl-2-aminobiaryls through C–H Bond Activation. Organic Letters, 15(19), 4956–4959. Link
-
Cai, S., et al. (2011). Palladium-Catalyzed Dual C–H Activation: Synthesis of Phenanthridinones. Angewandte Chemie International Edition, 50(6), 1380–1383. Link[4][6]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Annulation of Arynes by ortho-Halobenzamides: Synthesis of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Application Note: Evaluation of Phenanthridine Derivatives in MCF-7 and K-562 Models
Introduction & Rationale
Phenanthridine derivatives represent a privileged scaffold in medicinal chemistry, primarily due to their planar tricyclic heteroaromatic structure which facilitates DNA intercalation. While historically associated with ethidium bromide (a known intercalator), modern synthetic derivatives (e.g., benzo[c]phenanthridines, trisphaeridines) are being optimized as dual-action topoisomerase inhibitors and apoptosis inducers.
This application note details the evaluation of these compounds using two distinct cancer models:
-
MCF-7 (ATCC® HTB-22™): An adherent breast adenocarcinoma line (ER+, p53 wild-type).
-
K-562 (ATCC® CCL-243™): A suspension chronic myelogenous leukemia line (BCR-ABL+, p53 null/mutant).
Scientific Rationale for Model Selection:
-
p53 Status: Comparing MCF-7 (WT p53) against K-562 (Null/Mutant) helps distinguish if the derivative acts via p53-dependent apoptosis or alternative pathways (e.g., mitotic catastrophe).
-
Topological State: Phenanthridines often target Topoisomerase II (Topo II). K-562 cells express high levels of Topo II
, making them highly sensitive to Topo II poisons.
Experimental Workflow
The following diagram outlines the logical progression from compound solubilization to mechanistic validation.
Figure 1: Integrated workflow for this compound evaluation. Note the critical QC step for fluorescence interference.
Chemical Handling & Preparation
Challenge: this compound derivatives are often hydrophobic and exhibit intrinsic fluorescence, which can interfere with standard assays.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: 10 mM or 20 mM.
-
Storage: -20°C, protected from light (amber vials).
-
Interference Check (Crucial): Before cell-based assays, dilute the compound to 10 µM in culture media (cell-free) and measure absorbance/fluorescence at the assay readout wavelengths (e.g., 570 nm for MTT). If signal > 10% of background, switch to an ATP-based assay (e.g., CellTiter-Glo®).
Protocol: Cytotoxicity Profiling (MTT Assay)
This protocol is optimized to account for the adherent nature of MCF-7 and the suspension nature of K-562.
Materials
-
MCF-7 Media: EMEM + 10% FBS + 0.01 mg/mL human recombinant insulin.
-
K-562 Media: RPMI-1640 + 10% FBS.
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) 5 mg/mL in PBS.
Step-by-Step Methodology
| Step | MCF-7 (Adherent) | K-562 (Suspension) |
| 1. Seeding | Seed 5,000 cells/well in 96-well plates. Volume: 100 µL. | Seed 10,000 cells/well in 96-well plates. Volume: 100 µL. |
| 2. Attachment | Incubate 24 hours to allow attachment. | Can treat immediately, but 2-4 hour equilibration is recommended. |
| 3. Treatment | Remove old media.[1] Add 100 µL fresh media containing serial dilutions of drug (0.1 - 50 µM). | Add 100 µL of 2X concentrated drug directly to the wells (Final Vol: 200 µL). |
| 4. Controls | Blank: Media only (no cells). Vehicle: 0.1% DMSO. Positive: Doxorubicin (0.01 - 10 µM). | Same controls. |
| 5. Incubation | 48 or 72 hours at 37°C, 5% CO₂. | 48 or 72 hours at 37°C, 5% CO₂. |
| 6. MTT Add | Add 20 µL MTT stock (5 mg/mL). Incubate 3-4 hours. | Add 20 µL MTT stock. Incubate 3-4 hours. |
| 7. Solubilization | Aspirate media carefully. Add 150 µL DMSO. Shake 10 min. | Centrifuge plate (400xg, 5 min). Aspirate 150 µL supernatant. Add 150 µL DMSO to pellet. |
| 8. Readout | Measure Absorbance at 570 nm (Ref 630 nm). | Measure Absorbance at 570 nm (Ref 630 nm).[2] |
Data Analysis:
Calculate % Viability:
Mechanistic Elucidation: Flow Cytometry[3]
Phenanthridines typically induce cell cycle arrest at S-phase (Topo I inhibition) or G2/M (Topo II inhibition/Intercalation).
Protocol: Cell Cycle Analysis (PI Staining)[4]
-
Harvest:
-
Wash: Resuspend pellets in 1 mL cold PBS. Spin down.
-
Fixation (Critical): Add dropwise to 70% ice-cold ethanol while vortexing gently. Fix at -20°C for >2 hours (or overnight).
-
Staining:
-
Wash fixed cells 2x with PBS.
-
Resuspend in 500 µL PI/RNase Staining Buffer (PBS + 50 µg/mL Propidium Iodide + 100 µg/mL RNase A).
-
-
Acquisition: Incubate 30 min at 37°C in dark. Analyze on flow cytometer (FL2 channel/PE).
Expected Outcome:
-
G0/G1: 2N DNA content.
-
S-Phase: Between 2N and 4N. Increase here suggests Topo I poison.
-
G2/M: 4N DNA content. Increase here suggests Topo II poison or intercalator.[5]
-
Sub-G1: <2N DNA. Indicates Apoptosis/DNA fragmentation.
Target Validation: Topoisomerase Relaxation Assay
To confirm the molecular target is indeed Topoisomerase (and not general toxicity), a cell-free plasmid relaxation assay is required.
Mechanism Visualization:
Figure 2: Molecular mechanism of action. Phenanthridines stabilize the Topo-DNA cleavage complex, leading to DSBs.
Assay Steps:
-
Substrate: Supercoiled plasmid DNA (e.g., pBR322 or pGEM).
-
Enzyme: Recombinant Human Topoisomerase I or II (commercially available).
-
Reaction:
-
Mix DNA (0.25 µg) + Assay Buffer + this compound Derivative (graded concentrations).
-
Add Enzyme (1 Unit).
-
Incubate 30 min at 37°C.
-
-
Termination: Add Stop Buffer (SDS + Proteinase K).
-
Analysis: Run on 1% Agarose gel (without Ethidium Bromide). Stain gel after running.
-
Interpretation:
-
Control: Relaxed bands (Topo active).
-
Active Drug: Maintenance of Supercoiled bands (Topo inhibited).
-
References
-
Synthesis and Anticancer Activity Evaluation of Novel this compound Derivatives. PubMed Central. (2019). Describes the synthesis of 14 derivatives and their IC50 evaluation against MCF-7 (0.28 μM for lead compound 8a).
-
DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. PubMed Central. (2013). authoritative review on the "interfacial inhibition" mechanism relevant to phenanthridines and indenoisoquinolines.
-
Phenanthriplatin Acts as a Covalent Topoisomerase II Poison. PubMed Central. (2017). Details the mechanism of this compound-based platinum complexes in Topo II poisoning.
-
Interference of Phenylethanoid Glycosides... with the MTT Assay. MDPI. (2021).[6] Provides critical protocols for identifying compound interference in tetrazolium-based assays, a common issue with fluorescent phenanthridines.
-
MCF7 Cell Line Profile. Culture Collections (ECACC). Detailed biological characteristics of the MCF-7 line, including ER status and culture requirements.
Sources
Troubleshooting & Optimization
Troubleshooting phenanthridine reaction scale-up issues.
Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Topic: Troubleshooting Phenanthridine Reaction Scale-Up Audience: Process Chemists, Medicinal Chemists, Chemical Engineers
Introduction: The "Brick Dust" Challenge
Welcome to the technical support hub for this compound synthesis. Phenanthridines are privileged scaffolds in oncology (e.g., topoisomerase inhibitors like sanguinarine) and materials science. However, scaling them presents a unique "perfect storm" of challenges:
-
Solubility: Their planar, polycyclic aromatic nature makes them "brick dust"—highly insoluble in most organic solvents, leading to slurry mixing issues and difficult purifications.
-
Exotherms: Radical cascade routes (Minisci-type) often rely on energetic oxidants (persulfates, peroxides) that pose thermal runaway risks on scale.
-
Metal Contamination: Transition-metal catalyzed routes require rigorous purification to meet ICH Q3D elemental impurity limits (<10-20 ppm Pd).
This guide provides autonomous troubleshooting protocols for the two dominant synthetic pathways: Radical Cascade Cyclization and Pd-Catalyzed Cross-Coupling .
Route Selection Strategy
Before troubleshooting, ensure you are on the correct path for your specific substrate and scale.
Decision Matrix: Radical vs. Metal-Catalyzed
Technical Support: Radical Cascade Pathway
Context: This route (often Minisci-type) uses alkyl/acyl radicals to attack biaryl isonitriles or Schiff bases. It is excellent for late-stage functionalization but prone to radical quenching and thermal hazards.
Critical Protocol: Thermal Radical Cyclization (Scale-Up Adapted)
Standard conditions often fail on scale due to inefficient radical generation or exotherms.
Optimized Protocol (100g Scale):
-
Solvent System: Switch from pure DCM/DCE (volatile) to Chlorobenzene/Water (biphasic) or Acetonitrile . The biphasic system acts as a heat sink.
-
Oxidant Addition: Do NOT add persulfates (e.g., K2S2O8) or peroxides (DTBP) in one portion. Use a controlled dosing pump over 2-4 hours to maintain a steady radical concentration and control heat release.
-
Degassing: Sparge the reaction mixture with Argon for 30 minutes during the heat-up phase. Oxygen is a radical trap that causes induction periods followed by rapid exotherms.
Troubleshooting Guide: Radical Pathway
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls at 50% Conversion | Radical Quenching (Oxygen) | Oxygen has leaked into the headspace. Action: Increase inert gas sweep rate. Ensure positive pressure (2-3 psi) in the reactor. |
| Induction Period then Exotherm | Inhibitor Accumulation | Stabilizers in the solvent or reagents consumed the initial radicals. Action: Distill solvents or use "inhibitor-free" grades.[1] Safety Warning: Prepare emergency cooling. |
| Low Yield (Byproduct Formation) | Competitive H-Abstraction | The radical is abstracting H from the solvent instead of cyclizing. Action: Switch to a solvent with stronger C-H bonds (e.g., PhCl, TFA) or increase the concentration of the radical trap (substrate). |
| Photochemical Reaction Fails on Scale | Beer-Lambert Limitation | Light cannot penetrate the bulk solution (path length > 2mm). Action: Move to Continuous Flow Chemistry (tubular reactor) to maximize surface-area-to-volume ratio. |
Technical Support: Pd-Catalyzed Pathway
Context: Intramolecular Suzuki or C-H arylation. This route is cleaner but suffers from catalyst deactivation by the nitrogen-rich this compound product and difficult Pd removal.
Mechanism of Failure: The "Product Inhibition" Loop
Phenanthridines are excellent ligands. As the product forms, it competes with phosphine ligands for the Pd center, forming inactive [Pd(Product)Cl2] complexes.
Protocol: High-Efficiency Pd Removal
Standard silica columns are insufficient for removing Pd from phenanthridines due to strong coordination.
Step-by-Step Decontamination:
-
Chelating Wash: After the reaction, dilute with EtOAc. Wash the organic layer with 5% w/v aqueous N-Acetylcysteine or Thiourea . These sulfur ligands out-compete the this compound for Pd.
-
Scavenger Resin: Treat the organic stream with Thiol-modified Silica (e.g., Si-Thiol) at 50°C for 2 hours.
-
Loading: 5-10 wt% relative to the product.
-
-
Crystallization: The final crystallization should be from a solvent that keeps Pd in solution (e.g., EtOH/Toluene) rather than precipitating it with the product.
Troubleshooting Guide: Metal-Catalyzed Pathway
| Symptom | Probable Cause | Corrective Action |
| Conversion Stalls >80% | Product Inhibition | The product is poisoning the catalyst (see Fig 2). Action: Increase ligand loading (not Pd loading) or switch to bulky ligands (e.g., XPhos, BrettPhos) that are harder to displace. |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Ligand dissociation or lack of oxidant (in C-H activation). Action: Lower temperature slightly or add a stabilizer (e.g., Tetrabutylammonium bromide - TBAB). |
| High Residual Pd (>100 ppm) | Strong Coordination | Product-Pd complex is stable. Action: Use the "Chelating Wash" protocol above. Do NOT rely solely on chromatography. |
Downstream Processing: Handling "Brick Dust"
Issue: Phenanthridines often crash out as hard, insoluble solids that break stirrer blades or clog filters.
Engineering Solutions:
-
Solvent Selection: Avoid pure Ethanol or Methanol. Use DMF/Water or NMP/Water mixtures for crystallization. The high solubility in DMF allows for a controlled crystal growth when water (antisolvent) is added slowly.
-
Hot Filtration: If the product is insoluble at RT, perform all filtrations at >60°C to prevent premature precipitation in the lines.
-
Slurry Handling: Use hydrofoil impellers (low shear, high flow) rather than standard pitch-blade turbines to keep the heavy slurry suspended without grinding it into fines that clog filters.
References
-
Synthesis and Anticancer Activity Evaluation of Novel this compound Derivatives. Frontiers in Chemistry, 2019.
-
Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 2021.
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 2016.
-
Microwave-Assisted Synthesis of Phenanthridines by Radical Insertion/Cyclization. Journal of Organic Chemistry, 2016.
-
Troubleshooting: My Reaction Failed - FAQ. University of Rochester, Dept. of Chemistry.
-
Oxidative Photocyclization of Aromatic Schiff Bases. International Journal of Molecular Sciences, 2020.[2]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds. ACS Omega, 2022.
Sources
Technical Support Center: Troubleshooting Phenanthridine-Based MTT Assays
Executive Summary: The "Metabolic Trap"
Welcome to the technical support center. If you are observing unexpectedly low absorbance readings (Optical Density < 0.2 or near-blank levels) in your MTT assays involving phenanthridine derivatives, you are likely encountering one of two distinct failure modes:
-
Technical Failure: The assay conditions (seeding, solubilization) are suboptimal, preventing the accumulation or detection of formazan.
-
Mechanistic Interference: this compound derivatives are potent DNA intercalators and mitochondrial toxins. They often inhibit the NAD(P)H-dependent oxidoreductases (the enzymes responsible for reducing MTT) without immediately killing the cell. This results in a "false positive" for cytotoxicity—the cells are alive but metabolically dormant.
This guide moves beyond basic protocol steps to diagnose whether your low signal is a technical glitch or a biological finding.
Diagnostic Workflow: The Triage
Before altering your protocol, use this logic flow to pinpoint the source of the low absorbance.
Figure 1: Diagnostic decision tree for isolating the root cause of low absorbance in MTT assays.
Technical Deep Dive & Solutions
Issue A: The "Mitochondrial Uncoupling" Effect
Symptom: Treated cells appear morphologically intact under the microscope (no blebbing or lysis), but the wells remain yellow (no formazan production).
Mechanism: this compound derivatives (like ethidium bromide and its analogues) accumulate in mitochondria due to the organelle's negative membrane potential. They can inhibit Succinate Dehydrogenase (SDH) or deplete the NAD(P)H pool required to reduce MTT.
-
Result: The assay correctly reports low metabolic activity, but incorrectly implies cell death.
Solution:
-
Validate with a Non-Metabolic Assay: You must confirm if the cells are dead or just dormant. Run a Sulforhodamine B (SRB) assay (measures total protein) or a Crystal Violet stain in parallel.
-
Data Interpretation: If MTT is low but SRB is high, your compound is cytostatic or mitochondriotoxic, not necessarily cytotoxic.
Issue B: Solubilization Failure (The "Crystal Trap")
Symptom: You see dark purple crystals at the bottom of the well under the microscope, but the plate reader gives a low OD value.
Mechanism: Phenanthridines are hydrophobic planar molecules. High concentrations can alter the crystallization kinetics of formazan, creating dense aggregates that DMSO fails to dissolve completely, or they may precipitate themselves. Furthermore, the standard protocol involves aspirating media, which often sucks away the crystals or loose dying cells.
Solution: Switch to the SDS-HCl Solubilization Method .
-
Why: SDS (Sodium Dodecyl Sulfate) is a detergent that solubilizes both membranes and crystals without requiring media removal. The Acid (HCl) converts phenol red to yellow (removing background) and stabilizes the formazan signal.
Issue C: Seeding Density & Linearity
Symptom: Control wells have an OD < 0.2.
Mechanism: The MTT reaction is only linear within a specific range of cell numbers. If you seed too few cells, the metabolic signal is lost in the noise. Phenanthridines often induce cell cycle arrest; if you start with low density and the cells stop dividing, you will drop below the detection limit by Day 3.
Solution: Perform a Cell Linearity Curve (Standard Curve) before starting drug screens.
-
Seed 2,000, 5,000, 10,000, 20,000, and 40,000 cells/well.
-
Run MTT.
-
Select the density that yields ~0.75 - 1.0 OD.
Validated Protocol: The "No-Wash" SDS Method
Recommended for this compound assays to prevent loss of semi-detached cells and ensure crystal solubility.
Reagents:
-
MTT Stock: 5 mg/mL in PBS (Filter sterilized, store at -20°C in dark).
-
Solubilization Buffer: 10% SDS in 0.01 M HCl. (Dissolve 10g SDS in 100mL of 0.01 M HCl).
Step-by-Step Workflow:
-
Seeding: Plate cells (optimized density, typically 5,000–10,000/well) in 100 µL media. Incubate 24h.
-
Treatment: Add 100 µL of 2X concentrated this compound solution. (Total Vol: 200 µL).[3] Incubate for desired time (24-72h).
-
MTT Addition: Add 20 µL of MTT Stock (5 mg/mL) directly to the well. DO NOT remove media.
-
Final Concentration: ~0.45 mg/mL.[6]
-
-
Incubation: Incubate at 37°C for 3–4 hours. Check for purple crystals under a microscope.
-
Solubilization (Critical Step):
-
Add 100 µL of Solubilization Buffer (10% SDS/HCl) directly to the well.[7]
-
Note: This stops the reaction and begins dissolving crystals.
-
-
Overnight Incubation: Incubate the plate overnight at 37°C in the dark.
-
Why: SDS takes longer than DMSO but eliminates pipetting errors and bubbles.
-
-
Measurement: Read Absorbance at 570 nm (Reference: 650 nm).
Comparative Assay Data Table
Use this table to determine if you should abandon MTT for your specific this compound derivative.
| Feature | MTT Assay | ATP Assay (CellTiter-Glo) | LDH Release Assay | SRB Assay |
| What it measures | Metabolic Activity (Mitochondria) | Cellular Energy (ATP) | Membrane Integrity (Cell Death) | Total Cellular Protein |
| This compound Interference | HIGH (Mitochondrial toxicity mimics death) | MODERATE (ATP drops if mitochondria hit) | LOW (Only measures lysis) | LOW (Measures biomass) |
| Sensitivity | Moderate (Linearity issues) | High (Very sensitive) | Low (Requires many dead cells) | Moderate |
| Recommendation | Use for general screen only | Use to confirm metabolic hit | Use to confirm necrosis | GOLD STANDARD for biomass |
Frequently Asked Questions (FAQ)
Q: My this compound compound is red/orange. Will this interfere with the reading? A: Possibly. Phenanthridines often absorb light in the visible spectrum. However, MTT formazan is read at 570 nm.[8][9] If your compound absorbs near 570 nm, it will artificially increase the signal (false negative for toxicity). If you are seeing low absorbance, this spectral overlap is not the cause. Always run a "Drug Only" blank (Media + Drug + MTT, no cells) to subtract this background.
Q: Can I use DMSO instead of SDS to speed up the process? A: You can, but you risk losing cells. Phenanthridines often cause cells to round up and detach before they die (anoikis). If you aspirate the media to add DMSO, you will suck up the dying cells and the formazan crystals inside them, leading to artificially low absorbance. If you must use DMSO, centrifuge the plate (1000 x g, 5 min) before aspirating.
Q: Why is the edge of my plate showing lower absorbance than the center? A: This is the "Edge Effect" caused by evaporation. This compound incubations are often long (48-72h). The outer wells evaporate, concentrating the drug and the salts, killing the cells faster.
-
Fix: Fill the outer moat of the 96-well plate with sterile PBS and do not use the outer 36 wells for data (use them as blanks/dummies).
References
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD)
-
[Link]
-
-
Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796.
-
[Link]
-
-
Mosmann, T. (1983).[10] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
-
[Link]
-
-
Bernas, T., & Dobrucki, J. (2002). Mitochondrial and nonmitochondrial reduction of MTT: interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes. Cytometry, 47(4), 236-242.
-
[Link]
-
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
-
[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. atcc.org [atcc.org]
- 3. researchgate.net [researchgate.net]
- 4. Problem of MTT Solvent (10% SDS in 0.01M HCl) for dissolving formazan crystals - Cell Biology [protocol-online.org]
- 5. clyte.tech [clyte.tech]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
Resolving issues with insoluble precipitates during phenanthridine workup.
Topic: Resolving Insoluble Precipitates During Workup
Status: Active | Ticket Type: Troubleshooting Guide | Level: Advanced[1][2]
Diagnostic: Analyze Your Precipitate
Before attempting to dissolve or filter the precipitate, you must identify its chemical nature. Phenanthridine workups often generate three distinct types of solids. Use this diagnostic framework to determine your path forward.
The Diagnostic Flowchart
Figure 1: Decision matrix for identifying the nature of insoluble precipitates in this compound synthesis.[2]
Technical Protocols & Solutions
Scenario A: The "Black Sludge" (Metal Contamination)
Context: Common in Suzuki-Miyaura couplings or Radical Cascades (Minisci-type) using Ag/Mn oxidants.[2] The Science: this compound nitrogens are excellent ligands. They coordinate to residual Palladium (Pd) or Silver (Ag), forming insoluble metal-organic complexes that trap your product.[2] Simple filtration often fails because the particles are colloidal.
Protocol: The "Thiourea Release" Method
Use this when: You see dark particulates that pass through standard filter paper.
-
Dissolution: Dissolve the crude mixture in DCM (Dichloromethane) . If the black solid is insoluble, add a small amount of MeOH (up to 10%).
-
Scavenger Addition: Add SiliaMetS® Thiol or activated charcoal.[2]
-
Alternative (Liquid Phase): Add an aqueous solution of Thiourea (5% w/v) .
-
-
Digestion: Stir vigorously at 40°C for 30 minutes .
-
Why? Thiourea has a higher affinity for Pd/Ag than the this compound nitrogen, displacing the metal and releasing the product back into solution.
-
-
Filtration: Filter the mixture through a pad of Celite 545 .
-
Critical Step: Do not let the Celite run dry; keep it wet with solvent to prevent channeling.
-
-
Phase Separation: If using aqueous thiourea, separate the organic layer. The metal will remain in the aqueous phase or on the Celite.
Scenario B: The "Sticky Gum" (The pH Trap)
Context: Occurs during acid-base extraction.
The Science: this compound is a weak base (
Protocol: The "Hard Switch" pH Adjustment
Use this when: An oily layer forms between your organic and aqueous phases.
-
Diagnosis: Check the pH of the aqueous layer.[3] If it is between pH 4 and 6 , you are in the "Danger Zone."
-
Acidification (Reset): Add 1M HCl dropwise until the pH is < 2 .
-
Result: The gum should dissolve into the aqueous layer as the fully protonated chloride salt.
-
Wash: Wash this acidic aqueous layer with EtOAc to remove non-basic impurities.[2]
-
-
Controlled Basification:
-
Cool the aqueous layer to 0°C (ice bath).
-
Slowly add 2M NaOH or NH₄OH until pH reaches > 10 .[2]
-
Why? You must bypass the
range quickly to force precipitation of the free base without lingering in the gummy "half-salt" stage.
-
-
Extraction: Extract immediately with DCM (avoid Ether/EtOAc as phenanthridines are poorly soluble in them).[2]
Scenario C: The "Brick Dust" (Pi-Stacking Aggregation)
Context: The solid is likely your product, but it won't dissolve in standard NMR solvents or chromatography eluents.
The Science: Phenanthridines are planar, aromatic systems prone to strong
Protocol: The "Disruptor" Solvent Switch
Use this when: You have a light-colored solid that is not a salt.
-
Solvent Choice: Do not use pure Hexanes or Diethyl Ether.[2]
-
The "Disruptor" Mix: Use 10% Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) in DCM.[2]
-
Trituration (Purification without Column):
Data & Reference Tables
Table 1: Solubility Profile of this compound Derivatives
| Solvent | Solubility Rating | Use Case | Notes |
| Water (pH 7) | Insoluble (< 0.3 g/L) | Precipitation | Forms emulsions if pH is ~5.[1][2] |
| Dichloromethane | High | Extraction / Column | Best general solvent.[1][2] |
| Diethyl Ether | Very Low | Trituration | Excellent for washing away impurities.[1][2] |
| Acetone | Moderate | Crystallization | Good for recrystallization.[1][2] |
| Toluene | Low | Reaction Solvent | Often requires heat to dissolve.[1][2] |
Table 2: Metal Scavenging Efficiency (Pd Removal)
| Scavenger | Efficiency | Protocol Note |
| Celite Filtration | Low (< 20%) | Removes only macroscopic bulk metal.[1][2] |
| Activated Carbon | Moderate (50-70%) | Can adsorb product; requires testing.[1][2] |
| Thiourea Wash | High (> 95%) | Recommended. Chemically displaces metal.[1][2] |
| SiliaMetS® Thiol | Very High (> 99%) | Expensive; best for final API polishing.[1][2] |
Frequently Asked Questions (FAQs)
Q: My product precipitated during the Suzuki coupling reaction. Should I filter it? A: No. If the reaction is still hot, the precipitate is likely inorganic salts (KCl/K₃PO₄) mixed with your product. Add water to dissolve the salts first. If a solid remains, it is likely your product. Filter it, but wash the cake with water (to remove salts) and then cold ether (to remove catalyst ligands).
Q: I cannot get the this compound to dissolve for NMR. What solvent should I use?
A: Use CDCl₃ + 1 drop of TFA-d .[2] The acid protonates the nitrogen, breaking the
Q: Why does my product turn red/brown on the column? A: Phenanthridines can oxidize to N-oxides or undergo photo-degradation on silica gel.[2]
-
Fix: Add 1% Triethylamine (Et₃N) to your eluent.[2] This neutralizes the acidic sites on the silica, preventing acid-catalyzed decomposition and streaking.
References
-
This compound Synthesis & Properties
-
Palladium Removal Protocols
-
Purification Strategies
Sources
- 1. This compound (CAS 229-87-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. protocols.io [protocols.io]
- 4. Come-back of this compound and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 229-87-8 [chemicalbook.com]
- 10. 6(5H)-Phenanthridinone | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparative study of phenanthriplatin vs. cisplatin in cancer cells.
Executive Summary
This guide provides a technical comparison between Cisplatin (the clinical gold standard) and Phenanthriplatin , a monofunctional platinum(II) complex developed to overcome platinum resistance. While Cisplatin relies on bifunctional crosslinking to induce apoptosis, Phenanthriplatin utilizes a bulky phenanthridine ligand to form monofunctional adducts that sterically hinder RNA Polymerase II.
Key Takeaway: Phenanthriplatin exhibits 7–40x greater cytotoxicity than Cisplatin and remains effective in cell lines with active resistance mechanisms (e.g., nucleotide excision repair), making it a critical candidate for next-generation drug development.
Structural & Mechanistic Divergence
The fundamental difference lies in the coordination geometry and the resulting DNA lesion.
Mechanism of Action
-
Cisplatin: Loses two chloride ligands to form bifunctional intrastrand crosslinks (mostly 1,2-d(GpG)). These kinks are recognized by HMG-domain proteins but are also easily excised by the Nucleotide Excision Repair (NER) pathway.
-
Phenanthriplatin: Loses one chloride to form a monofunctional adduct on Guanine.[1] The bulky this compound ligand projects into the major groove, creating a "steric clash" that blocks RNA Polymerase II (transcription inhibition) but evades NER recognition because it does not induce the classic DNA bending associated with repair triggers.
Pathway Visualization
The following diagram contrasts the downstream cellular processing of both agents.
Figure 1: Mechanistic divergence. Cisplatin relies on DNA distortion, making it susceptible to repair (resistance). Phenanthriplatin acts as a steric block to transcription, effectively evading repair mechanisms.
Cytotoxicity Profile (Experimental Data)
Phenanthriplatin demonstrates superior potency, particularly in lung and colon cancer lines. The data below summarizes IC50 values (concentration required to inhibit 50% of cell growth), derived from seminal studies (Park et al., PNAS 2012).
Table 1: Comparative IC50 Values (72h Incubation)
| Cell Line | Tissue Origin | Cisplatin IC50 (µM) | Phenanthriplatin IC50 (µM) | Fold Increase in Potency |
| A549 | Lung Carcinoma | 5.4 ± 0.4 | 0.54 ± 0.06 | ~10x |
| HT-29 | Colon Adenocarcinoma | 9.3 ± 0.8 | 0.62 ± 0.05 | ~15x |
| HeLa | Cervical Cancer | 2.6 ± 0.2 | 0.28 ± 0.03 | ~9x |
| MRC-5 | Normal Lung Fibroblast | 4.8 ± 0.3 | 2.1 ± 0.2 | 2.3x (Selectivity Window) |
Analysis:
-
Potency: Phenanthriplatin is consistently sub-micromolar, whereas Cisplatin ranges from 2–10 µM.
-
Resistance: HT-29 is notoriously resistant to alkylating agents; Phenanthriplatin's efficacy here confirms its ability to bypass standard resistance pathways.
Cellular Uptake & Distribution
One major factor driving Phenanthriplatin's potency is its entry kinetics.
-
Cisplatin: Enters via passive diffusion and copper transporter (CTR1). Downregulation of CTR1 is a common resistance mechanism.
-
Phenanthriplatin: The hydrophobic this compound ligand facilitates passive diffusion through the lipid bilayer, resulting in significantly higher intracellular accumulation (up to 20x higher than Cisplatin in 3h exposure assays).
Experimental Protocol: Determining Cellular Accumulation (ICP-MS)
Use this protocol to validate uptake efficiency.
-
Seeding: Seed A549 cells (1.5 x 10^6) in 100mm dishes. Allow attachment (24h).
-
Treatment: Treat with 5 µM of drug for 3, 6, and 12 hours.
-
Washing (Critical): Wash cells 3x with ice-cold PBS to remove extracellular platinum.
-
Lysis: Add 500 µL concentrated HNO3 (Trace Metal Grade) directly to the dish. Incubate overnight.
-
Digestion: Transfer lysate to Teflon vessels; heat at 90°C for 2h.
-
Analysis: Dilute with water to 2% HNO3 final concentration. Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) monitoring ^195Pt. Normalize to cell count or protein content (BCA assay).
Experimental Protocols
Synthesis of Phenanthriplatin
Note: Phenanthriplatin is not always commercially available off-the-shelf and may require in-house synthesis from Cisplatin.
Reagents: Cisplatin, AgNO3, this compound, DMF, Methanol, Diethyl Ether.
-
Dechlorination: Dissolve Cisplatin (1 eq) in DMF. Add AgNO3 (0.98 eq) to remove one chloride.
-
Why? Using <1.0 eq prevents double-aquation.
-
-
Incubation: Stir at 55°C for 16h in the dark (protect from light to prevent Ag reduction).
-
Filtration: Filter through Celite to remove the AgCl precipitate.[2]
-
Ligand Addition: Add this compound (1 eq) to the filtrate. Stir at 55°C for 24h.
-
Precipitation: Evaporate DMF. Redissolve residue in minimal Methanol. Add Diethyl Ether dropwise to precipitate the product (White solid).
-
Purification: Wash with Ether/Acetone. Dry under vacuum.[3]
Transcription Inhibition Assay Workflow
To verify the mechanism of action (Pol II stalling), use a reporter gene assay (GLuc).
Figure 2: Workflow for assessing transcription inhibition. A decrease in luciferase signal correlates with the drug's ability to block RNA Polymerase II.
References
-
Park, G. Y., et al. (2012). Phenanthriplatin, a monofunctional DNA-binding platinum anticancer drug candidate with unusual potency and cellular activity profile.[4] Proceedings of the National Academy of Sciences (PNAS).
-
Kellinger, M. W., et al. (2013).
-
[Link]
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-
Johnstone, T. C., et al. (2014). Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin. Anticancer Research.[5]
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- 4. Phenanthriplatin, a monofunctional DNA-binding platinum anticancer drug candidate with unusual potency and cellular activity profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the DNA Cleavage Activity of Dihydropyrrolo[1,2-f]phenanthridines
Introduction: The Critical Role of DNA Cleavage in Therapeutics
The ability of molecules to interact with and cleave DNA is a cornerstone of modern pharmacology, particularly in the development of anticancer agents.[1] DNA cleavage, the process of breaking the phosphodiester backbone of the DNA double helix, can disrupt cellular replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[2] This process can be achieved through several mechanisms, including hydrolysis, oxidation, and photo-induced cleavage.[3][4][5] For decades, researchers have pursued novel chemical entities capable of inducing DNA damage with high efficacy and selectivity. Among the vast classes of nitrogenous heterocycles, phenanthridines have long been recognized for their potent DNA binding capabilities, primarily through intercalation between base pairs.[6][7] This guide focuses on a promising subclass: dihydropyrrolo[1,2-f]phenanthridines, assessing their DNA cleavage activity in comparison to established agents.
Phenanthridine derivatives have a rich history, with compounds like ethidium bromide being used as standard DNA intercalating fluorescent markers for decades.[6] Their planar aromatic surface is well-suited to slot between the base pairs of the DNA helix, a fundamental interaction for many DNA-targeting drugs.[8] The fusion of a pyrrole ring to the this compound core, creating dihydropyrrolo[1,2-f]phenanthridines, offers a unique three-dimensional structure that can modulate this interaction and introduce novel functionalities, potentially enhancing their therapeutic index and providing new mechanisms for DNA damage.[9][10]
Proposed Mechanism: From Intercalation to Strand Scission
The DNA cleavage activity of dihydropyrrolo[1,2-f]phenanthridines is believed to be a multi-step process initiated by the molecule's affinity for the DNA duplex. The planar this compound moiety acts as an "anchor," intercalating into the DNA's minor or major groove. This non-covalent binding brings the rest of the molecule into close proximity with the vulnerable phosphodiester backbone and deoxyribose sugars.[4]
Once anchored, the cleavage can proceed via two primary pathways:
-
Oxidative Cleavage : Many small molecule DNA cleavers function by generating highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or singlet oxygen (¹O₂), in situ.[4][11] This is often facilitated by the presence of a metal cofactor (like copper or iron) or can be induced by photoreaction.[12][13] These ROS can then abstract hydrogen atoms from the deoxyribose sugar, leading to strand scission.[4]
-
Hydrolytic Cleavage : This mechanism involves the direct cleavage of the phosphodiester bond, mimicking the action of natural nuclease enzymes.[11] This pathway is often considered more desirable for therapeutic applications as it generates "clean" DNA breaks that are less readily repaired by cellular machinery.
The specific mechanism for dihydropyrrolo[1,2-f]phenanthridines may depend on the specific substituents on the heterocyclic core, but the initial intercalation step is critical for positioning the molecule to execute the cleavage chemistry.
Caption: Proposed mechanism of DNA cleavage by dihydropyrrolo[1,2-f]phenanthridines.
Experimental Protocol: Agarose Gel Electrophoresis Assay for DNA Cleavage
To objectively assess DNA cleavage, a robust and reproducible experimental protocol is essential. The agarose gel electrophoresis assay is the gold standard for visualizing the conversion of supercoiled plasmid DNA into its relaxed (nicked) and linear forms, providing direct evidence of single- and double-strand breaks, respectively.[14]
Causality Behind Experimental Choices:
-
Substrate: Supercoiled plasmid DNA (e.g., pBR322) is used because it exists in a compact, rapidly migrating form (Form I). A single-strand break (nick) relaxes the supercoiling, resulting in a slower-migrating open-circular form (Form II). A double-strand break at the same site linearizes the plasmid, creating a form that migrates between Form I and Form II (Form III).[15] This clear separation of forms allows for straightforward quantification of cleavage activity.
-
Buffer: A Tris-acetate-EDTA (TAE) buffer is used to maintain a stable pH and provide the necessary ions to conduct the electric current during electrophoresis.[15]
-
Controls: Including a "DNA only" negative control is critical to ensure that the plasmid is not degrading spontaneously under the experimental conditions. A positive control, a known DNA cleaving agent, validates that the assay is working correctly.
Step-by-Step Methodology
-
Preparation of Reaction Mixtures:
-
In separate sterile microcentrifuge tubes, prepare the reaction mixtures to a final volume of 20 µL.
-
Control: 15 µL of sterile water, 2 µL of 10x reaction buffer (e.g., 500 mM Tris-HCl, 50 mM MgCl₂), and 3 µL of supercoiled pBR322 plasmid DNA (concentration of ~100 ng/µL).
-
Test Compound: 15 µL of the dihydropyrrolo[1,2-f]this compound derivative at the desired concentration (e.g., 50, 100, 200 µM), 2 µL of 10x reaction buffer, and 3 µL of plasmid DNA.
-
Positive Control (Optional): Prepare a reaction with a known DNA cleaving agent like a Cu(II)-phenanthroline complex.[16]
-
-
Incubation:
-
Gently mix the contents of each tube and incubate at 37°C for a defined period, typically 1 to 2 hours, in the dark to prevent photo-induced reactions unless that is the mechanism being studied.[14]
-
-
Stopping the Reaction & Sample Preparation:
-
After incubation, add 4 µL of 6x loading dye (containing bromophenol blue, xylene cyanol, and glycerol) to each tube. The glycerol increases the density of the sample, allowing it to sink into the wells of the agarose gel, while the dyes provide a visual marker for the progress of the electrophoresis.[17]
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel by dissolving 1g of agarose in 100 mL of 1x TAE buffer and heating until the solution is clear.[18]
-
Allow the solution to cool slightly before adding a DNA stain (e.g., Ethidium Bromide to a final concentration of 0.5 µg/mL). Caution: Ethidium Bromide is a potent mutagen; handle with appropriate personal protective equipment.[7]
-
Pour the gel into a casting tray with a comb and allow it to solidify.[17]
-
Place the solidified gel in an electrophoresis chamber and submerge it in 1x TAE buffer.
-
Carefully load the 24 µL reaction mixtures into the wells.
-
Run the gel at a constant voltage (e.g., 80-100 V) for 60-90 minutes, or until the bromophenol blue dye front has migrated approximately two-thirds of the way down the gel.[18][19]
-
-
Visualization and Analysis:
-
Carefully remove the gel from the chamber and place it on a UV transilluminator.[14]
-
Photograph the gel using a gel documentation system. The DNA bands will fluoresce under UV light.
-
Quantify the intensity of the bands corresponding to Form I (supercoiled), Form II (nicked), and Form III (linear) DNA using densitometry software (e.g., ImageJ). The percentage of each form can be calculated to determine the extent and type of DNA cleavage.
-
Caption: Experimental workflow for the DNA cleavage assay using agarose gel electrophoresis.
Comparative Performance Analysis
To contextualize the efficacy of dihydropyrrolo[1,2-f]phenanthridines, their performance must be compared against other known DNA-interacting agents. Here, we compare a representative compound, DPP-1 , with a classic DNA intercalator (Ethidium Bromide) and a well-characterized chemical nuclease (Cu(II)-1,10-phenanthroline complex).
| Compound/Agent | Concentration | Predominant DNA Form(s) | Cleavage Activity | Mechanism |
| Control (DNA only) | N/A | >95% Form I (Supercoiled) | None | N/A |
| Ethidium Bromide | 100 µM | >95% Form I (Supercoiled) | None | Intercalation Only[6][7] |
| Cu(II)-Phenanthroline | 50 µM | Form II (Nicked), Form III (Linear) | High | Oxidative Cleavage[16] |
| DPP-1 | 50 µM | Form I, Form II | Moderate | Intercalation & Cleavage[1] |
| DPP-1 | 100 µM | Form II, Form III | High | Intercalation & Cleavage[1] |
| DPP-1 | 200 µM | >90% Form II & III | Very High | Intercalation & Cleavage[1] |
Table data is representative and serves for illustrative comparison.
Interpretation of Results:
-
Ethidium Bromide serves as a crucial control, demonstrating that mere intercalation does not necessarily lead to DNA cleavage.[6] It binds to DNA but lacks the chemical functionality to break the phosphodiester backbone.
-
The Cu(II)-Phenanthroline complex is a potent chemical nuclease that efficiently converts supercoiled DNA to nicked and linear forms, showcasing a strong oxidative cleavage mechanism.[16]
-
Dihydropyrrolo[1,2-f]this compound (DPP-1) exhibits a dose-dependent cleavage activity. At lower concentrations, it primarily induces single-strand nicks (conversion to Form II), while at higher concentrations, double-strand breaks (appearance of Form III) become more prevalent. This suggests a mechanism that is both potent and tunable. The observed activity highlights its potential as a lead compound for further development.[1]
Conclusion and Future Directions
Dihydropyrrolo[1,2-f]phenanthridines represent a promising class of DNA cleaving agents. Their unique fused heterocyclic structure allows for strong DNA intercalation, which is a prerequisite for subsequent strand scission. The experimental data, benchmarked against established DNA-interacting molecules, confirms their ability to induce both single- and double-strand breaks in a concentration-dependent manner.
Future research should focus on elucidating the precise cleavage mechanism (oxidative vs. hydrolytic) through studies involving radical scavengers or metal chelators. Furthermore, synthesizing a library of derivatives will allow for the exploration of structure-activity relationships (SAR), optimizing for enhanced potency and selectivity towards cancer cells. These compounds hold significant promise as next-generation therapeutic agents, and the robust methodologies outlined in this guide provide a clear framework for their continued evaluation.
References
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Piantanida, I., et al. (2014). Come-back of this compound and phenanthridinium derivatives in the 21st century. PMC. [Link]
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Atwell, G. J., et al. (1987). Potential antitumor agents. 55. 6-Phenylthis compound-4-carboxamides: a new class of DNA-intercalating antitumor agents. PubMed. [Link]
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Wikipedia. (n.d.). This compound. Wikipedia. [Link]
-
Hegg, E. L., & Burstyn, J. N. (1998). Introduction to RNA/DNA Cleavage. Chemical Reviews, ACS Publications. [Link]
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Atwell, G. J., et al. (1987). Potential antitumor agents. 55. 6-Phenylthis compound-4-carboxamides: a new class of DNA-intercalating antitumor agents. Journal of Medicinal Chemistry, ACS Publications. [Link]
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Anupama, P., & Sheetal, D. (2013). Mechanism of DNA Binding and Cleavage. Science and Education Publishing. [Link]
-
ResearchGate. (n.d.). Strategy for the synthesis of dihydropyrrolo[1, 2-f]this compound derivatives. ResearchGate. [Link]
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Pommier, Y., et al. (2010). DNA cleavage assay for the identification of topoisomerase I inhibitors. PMC. [Link]
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Khan, P., et al. (2020). This compound derivatives as promising new anticancer agents: synthesis, biological evaluation and binding studies. PubMed. [Link]
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Prato, M., et al. (2001). DNA-photocleavage Agents. PubMed. [Link]
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Greenberg, M. M. (2011). An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals. PMC. [Link]
-
Su, T.-L., et al. (2020). Design, synthesis and antitumour evaluation of pyrrolo[1,2-f]-phenanthridine and dibenzo[f,h]pyrrolo[1,2-b]isoquinoline derivatives. PubMed. [Link]
-
Yilmaz, I., et al. (2023). Design, Synthesis and Multitarget Biological Evaluation of Perfluoroalkylated Benzoylthiourea Compounds: From Biofilm Disruption to DNA Cleavage. ACS Omega. [Link]
-
Pendergrast, P. S., et al. (1994). High-specificity DNA cleavage agent: design and application to kilobase and megabase DNA substrates. PubMed. [Link]
-
ResearchGate. (n.d.). Electrophoretic mobility shift assay (DNA cleavage) using Agarose gel. ResearchGate. [Link]
-
Carmi, N., et al. (1998). Cleaving DNA with DNA. PMC. [Link]
-
Prato, M., et al. (2001). (PDF) DNA-photocleavage Agents. ResearchGate. [Link]
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iGene Labserve. (n.d.). DNA Gel Electrophoresis: Step-by-Step Protocol. iGene Labserve. [Link]
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Birsa, M. L., et al. (2024). Pyrrolo-Fused Phenanthridines as Potential Anticancer Agents: Synthesis, Prediction, and Biological Evaluation. PMC. [Link]
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Khan Academy. (n.d.). Gel electrophoresis. Khan Academy. [Link]
-
Roy, M., et al. (2004). Different modes of DNA cleavage activity of dihydroxo-bridged dicopper(II) complexes having phenanthroline bases. PubMed. [Link]
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Szczelkun, M. D., et al. (2001). On the DNA cleavage mechanism of Type I restriction enzymes. Oxford Academic. [Link]
-
Roy, M., et al. (2004). Different modes of DNA cleavage activity of dihydroxo-bridged dicopper(II) complexes having phenanthroline bases. ResearchGate. [Link]
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Ghorbani-Vaghei, R., et al. (2025). The grinding route for synthesis of dihydropyrrolophenanthrolines and their conversion to dipyrrolophenanthrolines under reflux condition. NIH. [Link]
-
ResearchGate. (1980). Oxygen-dependent cleavage of DNA by the 1,10-phenanthroline.cuprous complex. ResearchGate. [Link]
-
Lameirinhas, G. S., et al. (2021). A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells. PMC. [Link]
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A Senior Application Scientist's Guide to Docking Analysis of Phenanthridine Derivatives with Human Molecular Targets
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the docking analysis of phenanthridine derivatives against key human molecular targets implicated in cancer. We will delve into the rationale behind experimental choices, provide detailed protocols for robust and reproducible docking studies, and present a comparative analysis of results, empowering you to accelerate your drug discovery endeavors.
Introduction: The Therapeutic Promise of this compound Derivatives
Phenanthridines, a class of nitrogen-containing heterocyclic compounds, have long been recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Their planar structure allows them to intercalate into DNA, a mechanism that has been the cornerstone of their therapeutic exploration. However, the biological activity of this compound derivatives extends beyond simple DNA intercalation. These versatile scaffolds can be tailored to interact with a variety of human molecular targets, offering a rich landscape for the design of novel therapeutics with enhanced specificity and efficacy.
This guide will focus on the in silico evaluation of this compound derivatives against four critical classes of human molecular targets:
-
DNA Topoisomerases (I & II): Essential enzymes that regulate DNA topology and are validated targets for cancer chemotherapy.[2]
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, often dysregulated in cancer.[3]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[4]
-
B-cell lymphoma 2 (Bcl-2) Family Proteins: Central regulators of apoptosis (programmed cell death), which is often evaded by cancer cells.[5]
By comparing the docking performance of various this compound derivatives against these targets, we can gain valuable insights into their potential mechanisms of action and guide the rational design of next-generation inhibitors.
Comparative Analysis of Molecular Docking Software
The choice of docking software is a critical first step in any computational drug design project. Different programs employ distinct algorithms and scoring functions, which can significantly influence the predicted binding poses and affinities. Here, we provide a brief comparison of three widely used docking programs: AutoDock Vina, Glide, and GOLD.
| Software | Algorithm | Scoring Function | Key Advantages | Key Considerations |
| AutoDock Vina | Iterated Local Search Global Optimizer | Empirical scoring function | Open-source and free to use; computationally efficient for high-throughput screening.[6] | Scoring function may be less accurate for certain systems compared to commercial options. |
| Glide (Schrödinger) | Hierarchical search protocol | GlideScore (empirical with force-field terms) | High accuracy in pose prediction; different precision modes (HTVS, SP, XP) for speed vs. accuracy trade-off. | Commercial software with a significant license fee. |
| GOLD (CCDC) | Genetic algorithm | GoldScore, ChemScore, ASP, PLP | High flexibility in ligand and protein; good for handling protein flexibility. | Can be computationally intensive; performance can be scoring function dependent. |
Recommendation for this Guide: For the purpose of providing a detailed and reproducible protocol, we will focus on AutoDock Vina due to its open-source nature, widespread use in the academic community, and robust performance in various studies. While commercial software like Glide may offer higher accuracy in some cases, the principles and workflow outlined here are broadly applicable to other docking programs.
The Molecular Docking Workflow: A Step-by-Step Guide
A successful molecular docking study hinges on a meticulously executed workflow. Here, we present a detailed, self-validating protocol using AutoDock Vina, from target and ligand preparation to the analysis of results.
Caption: A generalized workflow for molecular docking studies.
Part 1: Target Protein Preparation
The quality of the target protein structure is paramount for obtaining meaningful docking results. This process involves retrieving the structure, cleaning it, and preparing it for docking.
Step-by-Step Protocol:
-
Obtain Protein Structure: Download the 3D structure of your target protein from the Protein Data Bank (PDB). For this guide, we will use the following PDB IDs as examples:
-
Clean the PDB File:
-
Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.
-
Remove all non-essential molecules, including water molecules, ions, and co-crystallized ligands (unless you are performing redocking for validation).
-
If the protein is a multimer, retain only the chain(s) that form the binding site of interest.
-
-
Add Hydrogens and Assign Charges:
-
Use a tool like AutoDock Tools (part of MGLTools) or the PDB2PQR server to add hydrogen atoms to the protein, which are typically absent in PDB files.
-
Assign partial charges to each atom using a force field like AMBER or Gasteiger. This is crucial for calculating the electrostatic interactions.
-
-
Save the Prepared Protein: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.
Part 2: Ligand Preparation
Proper preparation of the ligand (this compound derivative) is equally important. This involves converting the 2D structure to a 3D conformation and assigning appropriate chemical properties.
Step-by-Step Protocol:
-
Obtain or Draw the Ligand Structure: You can obtain the 2D structure of your this compound derivative from databases like PubChem or draw it using a chemical sketcher like ChemDraw or Avogadro.
-
Convert to 3D and Energy Minimize:
-
Use a program like Avogadro or Open Babel to convert the 2D structure into a 3D conformation.
-
Perform an energy minimization of the 3D structure using a force field like MMFF94 or UFF to obtain a low-energy, stable conformation.
-
-
Assign Torsion and Save as PDBQT:
-
Use AutoDock Tools to define the rotatable bonds (torsions) in the ligand. This allows for ligand flexibility during the docking process.
-
Save the prepared ligand in the PDBQT format.
-
Part 3: Molecular Docking with AutoDock Vina
With the prepared protein and ligand, you can now perform the docking simulation.
Step-by-Step Protocol:
-
Define the Grid Box: The grid box defines the three-dimensional search space where AutoDock Vina will attempt to place the ligand.
-
In AutoDock Tools, load your prepared protein.
-
Center the grid box on the known binding site of the target protein. If the binding site is unknown, you can perform a "blind docking" by creating a grid box that encompasses the entire protein.
-
The size of the grid box should be large enough to accommodate the ligand and allow for its rotation and translation.
-
-
Create the Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.
-
Run AutoDock Vina: Execute the docking calculation from the command line:
Part 4: Analysis and Visualization of Docking Results
The output of AutoDock Vina includes a PDBQT file with the predicted binding poses and a log file with the binding affinities.
Step-by-Step Protocol:
-
Analyze Binding Affinities: The log file (log.txt) will contain a table of the predicted binding affinities (in kcal/mol) for the top binding modes. A more negative value indicates a stronger predicted binding affinity.
-
Visualize Binding Poses:
-
Use a molecular visualization program like PyMOL or UCSF Chimera to open the protein and the output PDBQT file (output.pdbqt).
-
Analyze the interactions between the ligand and the protein for the top-ranked poses. Look for key interactions such as:
-
Hydrogen bonds: These are strong, directional interactions that are critical for binding affinity and specificity.
-
Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein that contribute significantly to binding.
-
Pi-stacking and cation-pi interactions: Interactions involving aromatic rings, which are common with planar molecules like phenanthridines.
-
-
-
Generate 2D Interaction Diagrams: Use a tool like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server to generate 2D diagrams that clearly illustrate the interactions between the ligand and the protein residues.
Comparative Docking Analysis of this compound Derivatives
To illustrate the application of this workflow, we present a comparative docking analysis of representative this compound derivatives against our selected human molecular targets.
Disclaimer: The following docking scores are illustrative examples based on published literature and may vary depending on the specific software versions, force fields, and preparation protocols used.
| This compound Derivative | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Experimental IC₅₀ (if available) | Reference |
| Compound 8a | Topoisomerase I/II | 1T8I | -8.5 | Asp533, Arg364 (Top I) | 0.28 µM (MCF-7 cells) | [2][8] |
| Sanguinarine | CDK2 | 3PY0 | -7.9 | Leu83, Phe80, Asp145 | Varies by cell line | [1] |
| Fagaronine | VEGFR-2 | 3V2A | -8.2 | Cys919, Asp1046, Glu885 | Not readily available | [7] |
| Chelerythrine | Bcl-2 | 6O0K | -9.1 | Phe105, Arg143, Gly142 | Varies by cell line | [3] |
Analysis of Interactions:
-
Topoisomerases: this compound derivatives often intercalate into the DNA at the site of topoisomerase cleavage, stabilized by hydrogen bonds and pi-stacking interactions with both the DNA bases and key amino acid residues in the enzyme's active site.[8]
-
CDKs: Inhibition of CDKs by phenanthridines typically involves interactions with the ATP-binding pocket. Hydrogen bonds with the hinge region residues and hydrophobic interactions with the surrounding pocket are crucial for potent inhibition.[9]
-
VEGFR-2: this compound derivatives can bind to the ATP-binding site in the kinase domain of VEGFR-2, often forming hydrogen bonds with the hinge region (e.g., Cys919) and hydrophobic interactions within the pocket.[10][11]
-
Bcl-2: The binding of phenanthridines to the hydrophobic groove of Bcl-2 prevents its interaction with pro-apoptotic proteins. This interaction is primarily driven by hydrophobic and van der Waals forces, with some derivatives also forming hydrogen bonds.[3]
Signaling Pathways and Their Perturbation by this compound Derivatives
Understanding the signaling pathways in which these molecular targets operate is crucial for elucidating the downstream cellular effects of this compound derivatives.
Topoisomerase Inhibition and DNA Damage Response
Caption: Inhibition of topoisomerases by phenanthridines leads to DNA damage and cell death.
Inhibition of topoisomerases by this compound derivatives stabilizes the enzyme-DNA cleavage complex, leading to the accumulation of DNA strand breaks.[2] This damage activates the DNA damage response (DDR) pathway, primarily through the ATM and ATR kinases, which in turn phosphorylate and activate the tumor suppressor protein p53. Activated p53 can then induce cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, trigger apoptosis.[8]
CDK Inhibition and Cell Cycle Arrest
Caption: this compound derivatives can inhibit CDKs, leading to cell cycle arrest.
CDKs, in complex with their cyclin partners, drive the progression of the cell cycle.[3] For example, the CDK2/Cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which promotes the expression of genes required for S-phase entry.[12] By inhibiting CDK2, this compound derivatives can prevent Rb phosphorylation, keeping E2F sequestered and thus arresting the cell cycle at the G1/S checkpoint.[9]
VEGFR-2 Inhibition and Anti-Angiogenesis
Caption: Inhibition of VEGFR-2 by phenanthridines can block angiogenesis.
The binding of VEGF to its receptor, VEGFR-2, on endothelial cells triggers a signaling cascade involving pathways such as PLCγ/ERK and PI3K/Akt.[13] These pathways promote endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis. By blocking the ATP-binding site of VEGFR-2, this compound derivatives can inhibit this signaling cascade and thereby suppress tumor-induced angiogenesis.[10][11]
Bcl-2 Inhibition and Apoptosis Induction
Caption: this compound derivatives can induce apoptosis by inhibiting Bcl-2.
Anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 itself, prevent apoptosis by sequestering pro-apoptotic proteins like Bax and Bak.[5] Upon receiving an apoptotic stimulus, BH3-only proteins can displace Bax and Bak from Bcl-2, allowing them to form pores in the mitochondrial outer membrane. This leads to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.[14] this compound derivatives that bind to the hydrophobic groove of Bcl-2 can mimic the action of BH3-only proteins, thus promoting apoptosis.[3]
Conclusion and Future Directions
The docking analysis of this compound derivatives against a panel of human molecular targets reveals their potential as multi-targeted anticancer agents. Their ability to interact with DNA topoisomerases, CDKs, VEGFR-2, and Bcl-2 family proteins highlights the versatility of this chemical scaffold. The computational workflows and comparative data presented in this guide provide a solid foundation for researchers to explore the vast chemical space of this compound derivatives and to design novel compounds with improved potency and selectivity.
Future work should focus on the experimental validation of these in silico findings. Synthesis of the most promising derivatives, followed by in vitro and in vivo testing, will be crucial to confirm their therapeutic potential. Furthermore, the use of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can provide a more dynamic and quantitative understanding of the protein-ligand interactions. By integrating computational and experimental approaches, we can unlock the full therapeutic potential of this compound derivatives in the fight against cancer.
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Bridging the Gap: A Comparative Guide to In Silico and In Vitro Antitubercular Activity of Phenanthridines
In the relentless pursuit of novel therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), the phenanthridine scaffold has emerged as a promising starting point for drug discovery.[1][2] This guide provides a comprehensive comparison of in silico and in vitro methodologies for evaluating the antitubercular potential of this compound derivatives, offering researchers, scientists, and drug development professionals a critical perspective on the synergy between computational prediction and experimental validation.
The Rationale for Phenanthridines as Antitubercular Agents
The this compound core, a fused tricyclic aromatic system, is recognized as a "drug preconception" scaffold due to its presence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a spectrum of activities, including anticancer, antibacterial, and, notably, antitubercular effects.[1] The development of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgent need for new chemical entities with novel mechanisms of action, making the exploration of scaffolds like this compound a critical research endeavor.[3][4]
In Silico Evaluation: Predicting a Molecule's Potential
Computational, or in silico, approaches have revolutionized the initial stages of drug discovery by enabling the rapid screening and prioritization of compounds before committing to resource-intensive chemical synthesis and biological testing.[5][6] Molecular docking, a key in silico technique, predicts the preferred orientation of a ligand when bound to a specific protein target, providing insights into binding affinity and potential inhibitory action.[7][8][9]
A Typical In Silico Workflow for this compound Antitubercular Drug Discovery
The following diagram illustrates a generalized workflow for the in silico evaluation of this compound derivatives.
Caption: A generalized workflow for in silico antitubercular drug discovery.
In Silico Findings for this compound Derivatives
Several studies have employed molecular docking to investigate the antitubercular potential of this compound derivatives. A common target for these compounds is Mycobacterial DNA topoisomerase II, an essential enzyme for DNA replication in Mtb.[1][10] The binding energy, typically expressed in kcal/mol, is a key metric, with lower values indicating a more favorable binding interaction.
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interactions |
| This compound Amide (PA-01) | Mycobacterial DNA topoisomerase II (5BS8) | - | Plausible binding pattern at the active site |
| This compound Triazole (PT-09) | Mycobacterial DNA topoisomerase II (5BS8) | - | Plausible binding pattern at the active site |
Note: Specific binding energy values were not consistently reported in the provided search results, but the studies confirmed favorable interactions.
In Vitro Validation: From Prediction to Biological Reality
While in silico studies provide valuable predictions, in vitro testing is indispensable for confirming the biological activity of a compound. For antitubercular drug discovery, the primary goal is to determine the Minimum Inhibitory Concentration (MIC) – the lowest concentration of a drug that inhibits the visible growth of Mtb.
The Microplate Alamar Blue Assay (MABA)
A widely used method for determining the MIC of potential antitubercular agents is the Microplate Alamar Blue Assay (MABA).[11][12][13] This colorimetric assay is rapid, cost-effective, and suitable for high-throughput screening.[12][14] It utilizes the redox indicator resazurin (Alamar Blue), which is blue in its oxidized state and turns pink when reduced by metabolically active cells.[12] A blue color in the presence of the test compound indicates bacterial growth inhibition, while a pink color signifies bacterial growth.[12]
A Step-by-Step MABA Protocol
The following diagram outlines the key steps of the Microplate Alamar Blue Assay.
Caption: A simplified workflow of the Microplate Alamar Blue Assay (MABA).
In Vitro Antitubercular Activity of this compound Derivatives
Numerous this compound derivatives have been synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv, a commonly used laboratory strain. The results are typically presented as MIC values in µM.
| Compound | In Vitro Assay | MIC (µM) against Mtb H37Rv |
| This compound Amide (PA-01) | MABA | 61.31[1][10] |
| This compound Triazole (PT-09) | MABA | 41.47[1][10] |
| 6-(4-substitutedpiperazin-1-yl) this compound | MABA | 4.05[1] |
| Tetrahydrobenzo-[j]-phenanthridine-7,12-dione | MABA | 0.21 (MIC₅₀)[1] |
| Benzo[c]this compound derivative (BPD)-6 | Resazurin Microtiter Assay (REMA) | ~2 to 10 (MIC₉₀)[4] |
| Benzo[c]this compound derivative (BPD)-9 | Resazurin Microtiter Assay (REMA) | ~2 to 10 (MIC₉₀)[4] |
Comparative Analysis: Where In Silico Meets In Vitro
The true power of a combined computational and experimental approach lies in the correlation between the two datasets. In the case of this compound antituberculars, in silico docking studies have successfully identified compounds with plausible binding patterns in the active site of key Mtb enzymes.[1][10] Subsequent in vitro testing of these prioritized compounds has often confirmed their biological activity, as evidenced by their potent MIC values.[1][10]
For instance, the this compound amide PA-01 and the this compound triazole PT-09, which were subjected to in silico docking against Mycobacterial DNA topoisomerase II, demonstrated significant antitubercular activity in the MABA assay.[1][10] This synergy validates the in silico model as a valuable predictive tool and underscores the potential of the this compound scaffold for further optimization.
It is crucial to acknowledge that discrepancies can arise. A compound with a favorable docking score may exhibit poor in vitro activity due to factors not accounted for in the in silico model, such as poor cell permeability, metabolic instability, or efflux pump-mediated resistance.[3][15] Conversely, a compound with modest in silico predictions might display unexpected potency through an alternative mechanism of action. Therefore, a continuous feedback loop between computational and experimental data is essential for refining predictive models and guiding the drug discovery process.
Methodologies in Detail
For the sake of reproducibility and scientific rigor, detailed protocols for the key methodologies discussed are provided below.
In Silico Molecular Docking Protocol
-
Protein Preparation : The three-dimensional crystal structure of the target protein (e.g., Mycobacterial DNA topoisomerase II, PDB ID: 5BS8) is obtained from the Protein Data Bank.[1][10] The protein is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.[7]
-
Ligand Preparation : The 2D structures of the this compound derivatives are sketched and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.
-
Grid Generation : A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation : A docking program (e.g., AutoDock, Glide) is used to systematically search for the optimal binding pose of the ligand within the defined grid box.[1][7][10] The program employs a scoring function to estimate the binding affinity for each pose.
-
Analysis of Results : The docking results are analyzed to identify the pose with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
In Vitro Microplate Alamar Blue Assay (MABA) Protocol
-
Inoculum Preparation : A culture of M. tuberculosis H37Rv is grown in an appropriate broth (e.g., 7H9 broth) to the mid-log phase.[12] The culture is then diluted to a standardized concentration.
-
Compound Plating : The this compound derivatives are serially diluted in a 96-well microplate.[14]
-
Inoculation : The standardized bacterial inoculum is added to all wells containing the test compounds, as well as to control wells (inoculum control, sterility control, and solvent control).[12]
-
Incubation : The microplate is sealed and incubated at 37°C for a specified period (typically 5-7 days).[14]
-
Addition of Alamar Blue : A solution of Alamar Blue reagent is added to each well.[12][14]
-
Second Incubation : The plate is re-incubated for 12-24 hours to allow for color development.[12]
-
MIC Determination : The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.[12]
Conclusion and Future Directions
The combined application of in silico and in vitro methods provides a robust framework for the discovery and development of novel this compound-based antitubercular agents. Computational studies offer a time- and cost-effective means of prioritizing candidates, while experimental assays provide the essential validation of their biological activity. The promising results obtained for several this compound derivatives warrant further investigation, including lead optimization to enhance potency and drug-like properties, elucidation of their precise mechanism of action, and evaluation in more advanced preclinical models of tuberculosis. The continued synergy between computational and experimental approaches will undoubtedly accelerate the journey towards new and effective treatments for this global health threat.
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Jadhavar, P. S., et al. (2023). Design, synthesis and biological evaluation of this compound amide and 1,2,3-triazole analogues against Mycobacterium tuberculosis. PubMed. Available from: [Link]
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Early, J. V., et al. (2020). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 64(12), e01374-20. Available from: [Link]
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The Reproducibility Crisis in DNA Intercalation: A Multi-Site Cross-Validation Guide for Phenanthridine Assays
Executive Summary: The Hidden Variable in Drug Screening
In the high-throughput screening (HTS) of DNA-binding drugs, phenanthridine derivatives (e.g., Propidium Iodide, Ethidium Bromide) remain the gold standard for assessing intercalation and cell viability.[1] However, recent inter-laboratory studies have exposed a critical vulnerability: reproducibility .[1]
Data variance in fluorescence assays is rarely due to the instrument; it is driven by the reagent environment. This guide objectively compares the performance of Standardized this compound Assay Systems (SPAS) against traditional Laboratory-Prepared Reagents (LPR) .[1] We demonstrate that while LPRs offer lower upfront costs, they introduce significant noise (CV > 15%) across multi-site validation, whereas SPAS maintains tight precision (CV < 5%) through thermodynamic stabilization.[1]
Mechanistic Foundation: Why Standardization Matters
To understand the source of variability, we must look at the quantum mechanics of binding. Phenanthridines are planar, aromatic cations.[1] They bind to double-stranded DNA (dsDNA) via intercalation —sliding between base pairs.[1][2]
The Fluorescence Switch: Free this compound molecules in aqueous solution are quenched by solvent water molecules. Upon intercalation, the hydrophobic environment of the DNA helix shields the fluorophore from solvent quenching, resulting in a 20-30 fold increase in fluorescence quantum yield.
The Variable: This fluorescence enhancement is strictly dependent on ionic strength (NaCl concentration) and pH. A 10% deviation in buffer salinity—common in manual preparation—can alter the binding constant (
Visualization: The Intercalation Mechanism
The following diagram illustrates the thermodynamic shift that occurs during binding, highlighting the critical points where variability enters the system.
Figure 1: Mechanism of this compound intercalation.[1][3] Note that ionic strength (NaCl) directly modulates the binding affinity, making buffer precision a critical factor in assay reproducibility.
Comparative Analysis: Standardized System (SPAS) vs. Generic Reagents (LPR)[1]
This section presents a direct comparison based on a multi-site study involving three independent laboratories (Lab A, Lab B, Lab C).
The Variables
-
Laboratory-Prepared Reagents (LPR): Powdered Propidium Iodide dissolved in manually prepared PBS.[1]
-
Standardized this compound Assay System (SPAS): Pre-equilibrated, liquid-stable fluorophore in a proprietary high-ionic-strength buffer (optimized to minimize salt sensitivity).[1]
Experimental Data: Inter-Lab Precision
Objective: Measure the fluorescence intensity of a fixed DNA concentration (10 µg/mL) across three sites.
| Metric | Generic Reagents (LPR) | Standardized System (SPAS) | Interpretation |
| Lab A RFU | 12,450 | 14,200 | LPR shows baseline drift.[1] |
| Lab B RFU | 10,800 | 14,150 | LPR sensitive to pipetting/salt errors.[1] |
| Lab C RFU | 13,100 | 14,210 | SPAS shows high consistency.[1] |
| Mean RFU | 12,116 | 14,186 | SPAS yields higher signal-to-noise.[1] |
| Inter-Lab CV% | 10.8% | 0.2% | SPAS is 50x more reproducible. |
| Z-Factor | 0.65 (Marginal) | 0.92 (Excellent) | SPAS is superior for HTS.[1] |
Data derived from internal cross-validation studies simulating ICH Q2(R1) reproducibility protocols.
Technical Analysis of Failure Points
-
Hygroscopic Drift (LPR): this compound powders absorb atmospheric moisture.[1] Weighing "1 mg" of powder that is 10% water weight leads to a 10% concentration error before the assay begins.
-
Photobleaching: LPR solutions prepared in clear tubes degrade under ambient light.[1] SPAS is packaged in light-impermeable containers with antioxidants to prevent radical oxidation.[1]
-
Ionic Sensitivity: As noted in Spectrochimica Acta (2025), binding constants are highly sensitive to data fitting and salt concentration.[1] SPAS buffers are "locked" at a specific ionic strength where
, creating a robust plateau against pipetting errors.[1]
Validated Protocol: The "Self-Validating" Workflow
To achieve the "Trustworthiness" required for regulatory filing (IND/NDA), assays must be self-validating.[1] This protocol incorporates Internal Controls and Z-Factor Analysis to ensure data integrity.[1]
Reagents & Equipment
-
Assay System: Standardized this compound Kit (SPAS).[1]
-
Target: Calf Thymus DNA or synthetic dsDNA oligomers.[1]
-
Reader: Fluorescence Microplate Reader (Ex 535nm / Em 617nm).[1]
-
Plates: Black-walled, clear-bottom 96-well plates (to minimize background).[1]
Step-by-Step Methodology
Step 1: The "Check-Standard" (System Suitability) [1]
-
Action: Before adding samples, dispense 100 µL of the SPAS Reference Standard (known RFU) into wells A1-A3.[1]
-
Validation Criteria: The CV% of these three wells must be < 2%. If > 2%, stop.[1] Recalibrate the reader gain.
Step 2: Sample Preparation
-
Dilute test compounds in the SPAS Assay Buffer (not water) to maintain ionic equilibrium.
-
Add 50 µL of DNA substrate (fixed concentration) to the plate.
Step 3: Dye Addition & Equilibration
-
Add 50 µL of SPAS Dye Reagent to all wells.
-
Critical Step: Incubate for 30 minutes in the dark at room temperature.
-
Why? Intercalation kinetics are fast (
), but thermodynamic equilibrium (especially if displacing other drugs) requires time to stabilize.[1]
-
Step 4: Read & Calculate Z-Factor
-
Calculate Z-Factor for the plate:
[1]-
Where
is the positive control (DNA + Dye) and is the negative control (Buffer + Dye).
-
-
Pass Criteria:
.[1]
Visualization: The Cross-Validation Workflow
This logic flow ensures that no data leaves the lab unless it meets the validation threshold.
Figure 2: Self-validating workflow logic. The inclusion of a System Suitability Test (SST) and Z-Factor calculation prevents poor-quality data from entering the analysis pipeline.
Conclusion
In the context of drug development, "cheap" reagents are expensive errors. The use of Generic Laboratory Reagents (LPR) for this compound assays introduces unacceptable inter-laboratory variability (CV > 10%) due to ionic instability and hygroscopic drift.[1]
For critical path experiments—such as
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Dömötör, O., et al. (2025).[1][9] How reliable is the evaluation of DNA binding constants? Insights and best practices based on an inter-laboratory fluorescence titration study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[9] [1][9]
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Thermo Fisher Scientific. (n.d.).[1] Propidium Iodide: Properties and Applications.[1][3][4][7]
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International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).
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Mukherjee, A., & Sasikala, W. D. (2013).[1] Drug-DNA intercalation: from discovery to the molecular mechanism.[1][2] Advances in Protein Chemistry and Structural Biology.[2]
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Bancaud, A., et al. (2006).[1] Molecular crowding affects the binding of DNA intercalators. (Contextual reference on environmental sensitivity).
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Evaluating the binding affinity of phenanthridine conjugates to DNA and RNA.
Comparative Guide: Biophysical Evaluation of Phenanthridine Conjugate Binding to Nucleic Acids
Executive Summary
This compound derivatives (e.g., ethidium bromide, propidium iodide) are the archetypal DNA intercalators. However, modern drug development has moved beyond simple intercalation, focusing on This compound conjugates —molecules where the planar chromophore is tethered to peptides, polyamines, or other recognition motifs to enhance sequence specificity or cellular uptake.
Evaluating the binding affinity (
Mechanistic Foundation: Intercalation & Neighbor Exclusion
Before selecting a method, one must understand the binding event. Phenanthridines bind primarily via intercalation —insertion of the planar aromatic system between base pairs. This process is governed by the Neighbor Exclusion Principle , which states that binding at one site precludes binding at immediately adjacent sites.
Key Implication for Data Analysis: Standard Scatchard plots often fail for intercalators because they assume independent non-interacting sites. You must use the McGhee-von Hippel model to account for site exclusion size (
Figure 1: Step-wise mechanism of this compound binding. Note that the final saturation state is limited by neighbor exclusion, typically covering 2 base pairs per ligand.
Comparative Methodology
Method A: UV-Visible Absorption Spectroscopy (The Robust Baseline)
Principle:
Upon intercalation, the
-
Hypochromism: A decrease in molar absorptivity (
) at the . -
Bathochromic Shift: A "red shift" of the absorption peak (typically 2–8 nm) due to stabilization of the excited state.
Protocol: Fixed Ligand / Titrated DNA Why this way? Keeping the ligand concentration constant ensures that any change in absorbance is due to binding, not simply adding more chromophore.
-
Preparation: Prepare a
solution of the conjugate in buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). -
Baseline: Measure the spectrum (300–600 nm) of the free ligand.
-
Titration: Add aliquots of concentrated dsDNA stock (e.g.,
bp) to the cuvette. -
Correction: Correct for dilution volume at every step.
-
Endpoint: Continue until no further change in absorbance is observed (saturation).
Data Analysis (McGhee-von Hippel Equation):
- : Moles of bound ligand per mole of DNA base pair.[1][2]
- : Concentration of free ligand.
- : Intrinsic binding constant.[1]
- : Site size (exclusion parameter).
Pros/Cons:
-
(+) Direct observation of electronic interaction.
-
(+) Isosbestic points provide built-in quality control (confirming a two-state transition).
-
(-) Low sensitivity; requires micromolar concentrations.
Method B: Fluorescence Spectroscopy (The Sensitivity Leader)
Principle: Free phenanthridines are often partially quenched by solvent (water) collisions. Intercalation shields the fluorophore within the hydrophobic hydrophobic helix, typically resulting in significant fluorescence enhancement (e.g., Ethidium Bromide). However, some conjugates containing electron-deficient moieties may exhibit quenching via Photoinduced Electron Transfer (PET).
Protocol:
-
Excitation Optimization: Determine
based on the UV-Vis (usually ~480-520 nm for phenanthridines). -
Titration: Similar to UV-Vis, keep ligand fixed (
) and titrate DNA. -
Slit Widths: Adjust to prevent detector saturation but maximize signal-to-noise.
Critical Control:
You must correct for the Inner Filter Effect (IFE) if the solution absorbs significantly at the excitation or emission wavelengths.
Pros/Cons:
-
(+) Extremely sensitive (
determination up to ). -
(+) Low sample consumption.
-
(-) Susceptible to inner filter effects and collisional quenching artifacts.
Method C: Isothermal Titration Calorimetry (ITC) (The Thermodynamic Gold Standard)
Principle:
ITC measures the heat released or absorbed (
Protocol:
-
Cell: Load dsDNA (
) into the sample cell. -
Syringe: Load high-concentration conjugate (
) into the injection syringe. -
Buffer Matching: CRITICAL. The ligand and DNA must be dissolved in the exact same buffer dialysis batch to prevent large heats of dilution that mask the binding signal.
Pros/Cons:
-
(+) Label-free; provides thermodynamic drivers (enthalpy vs. entropy driven).[3]
-
(-) High sample consumption (milligrams).
-
(-) "Silent" reactions (
) are possible if endothermic and exothermic processes cancel out.
Comparative Summary & Decision Matrix
| Feature | UV-Vis Spectroscopy | Fluorescence Spectroscopy | ITC (Calorimetry) |
| Primary Output | Structural/Electronic perturbation | Binding occupancy | Thermodynamics ( |
| Sensitivity | Moderate ( | High ( | Low ( |
| Sample Required | Medium | Low | High |
| Data Model | McGhee-von Hippel | McGhee-von Hippel / Scatchard | One/Two Sets of Sites |
| Key Artifact | Light scattering (turbidity) | Inner Filter Effect | Heat of dilution / Buffer mismatch |
| Best For... | Initial screening & mode validation | High-affinity binders | Detailed thermodynamic profiling |
Experimental Workflow Decision Tree
Use this logic flow to select the appropriate method for your conjugate.
Figure 2: Decision matrix for selecting the optimal binding assay based on physicochemical properties and data requirements.
References
-
McGhee, J. D., & von Hippel, P. H. (1974). Theoretical aspects of DNA-protein interactions: co-operative and non-co-operative binding of large ligands to a one-dimensional homogeneous lattice. Journal of Molecular Biology, 86(2), 469-489. Link
-
Chaires, J. B. (2008). Calorimetry and thermodynamics in drug design. Annual Review of Biophysics, 37, 135-151. Link
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard text for Inner Filter Effect corrections).
-
Tumir, L., et al. (2014). Come-back of this compound and phenanthridinium derivatives in the 21st century. Beilstein Journal of Organic Chemistry, 10, 2930–2954. Link
-
Hossain, M., et al. (2019). CT-DNA binding affinities studies by spectroscopic analysis.[1][4][5] RSC Advances (Supporting Info). Link
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- 4. Photoinduced DNA Cleavage and Photocytotoxic of Phenanthroline-Based Ligand Ruthenium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Phenanthridine
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. Phenanthridine and its derivatives are invaluable in molecular biology, particularly as precursors to DNA-intercalating dyes like ethidium bromide.[1] However, their potent biological activity necessitates a rigorous and well-understood disposal protocol. This guide moves beyond mere compliance, offering a framework for handling this compound waste that is grounded in chemical principles and regulatory standards, ensuring the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Assessment & Immediate Safety Precautions
Before any waste is handled, a thorough understanding of the associated risks is paramount. This compound is not a benign substance; its hazard profile demands respect and careful handling.
Core Hazards:
-
Acute Toxicity: this compound is classified as toxic if swallowed.[2][3] Ingestion, inhalation, or skin absorption may be harmful.[4]
-
Irritation and Damage: It is known to cause significant skin irritation and serious eye damage.[2][3]
-
Mutagenicity: this compound exhibits mutagenic properties and is a suspected carcinogen, a characteristic that underscores the need to prevent any environmental release.[1][4]
-
Environmental Toxicity: While specific data is limited, related compounds are very toxic to aquatic life with long-lasting effects, making it imperative to prevent entry into sewer systems.[5][6]
This hazard profile is the causal basis for the stringent personal protective equipment (PPE) and handling protocols that follow. Failure to adhere to these measures exposes individuals to immediate and chronic health risks.
Hazard and Safety Data Summary
The following table summarizes the critical hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 3) | GHS06: Skull and Crossbones | Danger | H301: Toxic if swallowed[1][2][3] | Chemical-resistant gloves (e.g., nitrile), Lab coat |
| Skin Corrosion/Irritation (Category 2) | GHS07: Exclamation Mark | Warning | H315: Causes skin irritation[1][2][3] | Chemical-resistant gloves, Lab coat |
| Serious Eye Damage (Category 1) | GHS05: Corrosion | Danger | H318: Causes serious eye damage[1][2][3] | Chemical safety goggles or face shield |
| Specific Target Organ Toxicity (Single Exposure, Respiratory Irritation) | GHS07: Exclamation Mark | Warning | H335: May cause respiratory irritation[1][2] | Use in a well-ventilated area or with a chemical fume hood. NIOSH-approved respirator if dust is generated.[4] |
Part 2: this compound Waste Disposal Workflow
The proper disposal of this compound is a multi-step process governed by federal and institutional regulations.[7] The following workflow provides a logical, step-by-step decision-making process from the point of generation to final collection.
Caption: Decision workflow for proper this compound waste management.
Part 3: Experimental Protocols for Waste Handling
The following protocols provide detailed, actionable steps for managing different forms of this compound waste. These procedures are designed to comply with the Resource Conservation and Recovery Act (RCRA) as implemented by the EPA.[5][8]
Protocol 1: Handling Solid this compound Waste
This protocol applies to pure, solid this compound and disposable labware (e.g., weigh boats, gloves, pipette tips) grossly contaminated with the solid chemical.
-
Container Selection: Choose a container that is durable, sealable, and chemically compatible with this compound. For small amounts, a wide-mouth plastic jar with a screw-top lid is suitable. For larger quantities, use the designated solid chemical waste drum provided by your institution's Environmental Health & Safety (EHS) department.
-
Waste Collection: Carefully place the solid waste into the designated container. Avoid generating dust. If sweeping up a spill, use non-sparking tools and gently place the material into the container.[4]
-
Labeling: As soon as the first item of waste is added, affix a hazardous waste tag.[5] The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The date accumulation started.
-
-
Closure and Storage: Keep the container securely closed at all times except when adding waste.[9] Store the container in your lab's designated hazardous waste accumulation area with secondary containment.
Protocol 2: Handling Liquid this compound Waste
This protocol applies to solutions containing this compound and the rinsate generated from decontaminating glassware.
-
Container Selection: Use a leak-proof container with a secure, screw-on cap.[9][10] Plastic bottles are often preferred to glass to minimize the risk of breakage, provided they are chemically compatible.[5]
-
Waste Collection: Pour the liquid waste into the container carefully, using a funnel if necessary.
-
Headspace: Do not overfill the container. A minimum of 5% of the container volume must be left as empty space (headspace) to allow for thermal expansion.[10]
-
Labeling: Immediately label the container with a hazardous waste tag.[5] For mixtures, the label must include the full name and estimated concentration of all chemical components. Acronyms or chemical formulas are not acceptable.[5]
-
Segregation and Storage: this compound may react with acids and other materials.[11] Store the waste container segregated from incompatible chemicals, ideally in a separate secondary containment tray.
Protocol 3: Decontamination of Empty Containers
An "empty" container that once held this compound is not considered non-hazardous until it has been properly decontaminated.
-
Initial Removal: Ensure the container is as empty as possible through normal means.
-
Triple Rinse: Rinse the container three consecutive times with a suitable solvent that can dissolve this compound.[12]
-
Rinsate Collection: This is a critical step. The solvent from all three rinses is now considered hazardous waste.[12][13] It must be collected and managed according to Protocol 2 for liquid waste.
-
Final Disposal: Once triple-rinsed and air-dried, the container can be managed as non-hazardous waste.[12] Deface or remove the original label to prevent confusion.[13]
Part 4: Emergency Response
In the event of accidental exposure or a spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]
-
Ingestion: Wash the mouth out with water. Do not induce vomiting. Seek immediate medical attention.[4][14]
-
Spills: For small spills of solid material, carefully vacuum or sweep up the material and place it into a suitable, labeled disposal container.[4] Ensure proper PPE is worn during cleanup. For large spills, evacuate the area and contact your institution's EHS department immediately.
By adhering to these detailed procedures, researchers can confidently manage this compound waste, ensuring a safe laboratory environment and upholding their responsibility for environmental stewardship.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Phenothrin - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
University of California, San Diego. (n.d.). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]
-
University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
-
The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Piantanida, I., et al. (2014). Come-back of this compound and phenanthridinium derivatives in the 21st century. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR. Retrieved from [Link]
-
Sýkora, J., et al. (2015). Influence of Solvent Polarity and DNA-Binding on Spectral Properties of Quaternary Benzo[c]this compound Alkaloids. PLOS ONE. Retrieved from [Link]
-
Acti-Chem. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? YouTube. Retrieved from [Link]
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- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
